molecular formula C11H15NO2 B11925376 (3R)-3-amino-4-(3-methylphenyl)butanoic acid

(3R)-3-amino-4-(3-methylphenyl)butanoic acid

Cat. No.: B11925376
M. Wt: 193.24 g/mol
InChI Key: SMOOMZALOMCYEF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-4-(3-methylphenyl)butanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R)-3-amino-4-(3-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-4-(3-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3R)-3-amino-4-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

SMOOMZALOMCYEF-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

(3R)-3-amino-4-(3-methylphenyl)butanoic acid CAS 269398-82-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of (3R)-3-amino-4-(3-methylphenyl)butanoic acid (CAS 269398-82-5).

CAS Registry Number: 269398-82-5 Synonyms: (R)-β-Homo-m-tolylalanine; 3-Methyl-D-β-homophenylalanine; (R)-3-Amino-4-(m-tolyl)butyric acid. Chemical Class: Chiral


-Amino Acid / 

-Homophenylalanine Derivative.[1]

Executive Summary

(3R)-3-amino-4-(3-methylphenyl)butanoic acid is a non-proteinogenic


-amino acid used primarily as a chiral building block in peptidomimetic drug design. Structurally, it is the 

-homolog of (R)-3-methylphenylalanine.[1]

Its significance in medicinal chemistry stems from two key factors:

  • Peptidomimetics: Incorporation into peptide backbones generates

    
    -peptides that form stable secondary structures (helices/sheets) resistant to proteolytic degradation.
    
  • DPP-4 Inhibitor Analog: It is a direct structural analog of the key intermediate used in the synthesis of Sitagliptin (Januvia®). While Sitagliptin utilizes a 2,4,5-trifluorophenyl ring, the 3-methylphenyl analog (CAS 269398-82-5) is frequently employed in Structure-Activity Relationship (SAR) studies to probe the hydrophobic S1 binding pocket of the Dipeptidyl peptidase-4 (DPP-4) enzyme.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Structural Characterization

The compound features a butyric acid backbone with a primary amino group at the C3 position and a 3-methylphenyl (m-tolyl) side chain at C4. The (3R) stereochemistry is critical for biological activity, particularly in matching the binding orientation required for DPP-4 inhibition.

PropertyDataNote
Molecular Formula

Free Acid
Molecular Weight 193.24 g/mol Free Acid
Exact Mass 193.1103Monoisotopic
Boiling Point 374.4°CPredicted at 760 mmHg
Density 1.135 ± 0.06 g/cm³Predicted
pKa (Acid) ~3.6Typical for

-amino acids
pKa (Base) ~10.2Typical for

-amino acids
Solubility Water (Moderate), Methanol (Good), DMSO (Good)Zwitterionic character affects solubility
Stereochemical Configuration

The (3R) configuration corresponds to the D-amino acid lineage when relating to


-amino acids. In the context of 

-homo amino acids, this configuration is essential for inducing specific helical twists (e.g., the 14-helix) in synthetic

-peptides.

Synthetic Methodologies

High-purity synthesis of CAS 269398-82-5 requires preserving the chiral center. Two authoritative routes are established in the field: Arndt-Eistert Homologation (Chemical) and Enzymatic Kinetic Resolution (Biocatalytic).

Route A: Arndt-Eistert Homologation (Standard Laboratory Scale)

This method is preferred for generating the


-amino acid from its commercially available 

-amino acid precursor, preserving stereochemistry with high fidelity.

Protocol:

  • Precursor: Start with N-Boc-(R)-3-methylphenylalanine .

  • Activation: React with isobutyl chloroformate and N-methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.

  • Diazotization: Treat with diazomethane (

    
    ) to generate the 
    
    
    
    -diazoketone. Safety Note: Diazomethane is explosive; generate in situ or use TMS-diazomethane.
  • Wolff Rearrangement: Catalyze with Silver Benzoate (

    
    ) in aqueous dioxane. The diazoketone rearranges to a ketene, which is trapped by water to form the extended 
    
    
    
    -amino acid.
Route B: Enzymatic Kinetic Resolution (Industrial Scale)

For larger batches, resolving a racemic mixture of the


-amino ester using lipases is cost-effective.
  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Substrate: Racemic ethyl 3-amino-4-(3-methylphenyl)butanoate.

  • Mechanism: The lipase selectively hydrolyzes the (S)-ester, leaving the desired (R)-ester (or vice versa, depending on enzyme specificity), which is then hydrolyzed to the acid.

Visualization: Arndt-Eistert Synthesis Pathway

The following diagram illustrates the chemical logic of the homologation pathway.

ArndtEistert Start N-Boc-(R)-3-Methyl Phenylalanine MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride iBuOCOCl NMM, -15°C Diazo alpha-Diazoketone MixedAnhydride->Diazo CH2N2 (Diazomethane) Ketene Ketene Intermediate Diazo->Ketene Ag+ Catalyst (Wolff Rearrangement) Product (3R)-3-amino-4-(3-methylphenyl) butanoic acid Ketene->Product H2O (Hydrolysis)

Caption: Figure 1. Arndt-Eistert homologation sequence converting the alpha-amino acid precursor to the target beta-amino acid with retention of configuration.

Applications in Drug Discovery[9][10]

Peptidomimetics & Foldamers

-amino acids like CAS 269398-82-5 are critical for "foldamer" research. Unlike natural 

-peptides,

-peptides resist enzymatic hydrolysis (proteolysis) in vivo, making them excellent candidates for oral drugs.
  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen bonding pattern.
    
  • Utility: Incorporating the 3-methylphenyl side chain adds hydrophobicity and steric bulk, stabilizing the 14-helix secondary structure often required to mimic protein-protein interaction domains.

DPP-4 Inhibition (Diabetes Type 2)

This compound is a structural probe for the Dipeptidyl peptidase-4 (DPP-4) enzyme.

  • Context: Sitagliptin (Januvia) contains a

    
    -amino acid pharmacophore with a 2,4,5-trifluorophenyl ring.[2]
    
  • SAR Utility: Researchers substitute the trifluorophenyl group with the 3-methylphenyl group (CAS 269398-82-5) to test the plasticity of the S1 hydrophobic pocket of DPP-4.

  • Hypothesis: The 3-methyl group provides van der Waals contacts different from fluorine atoms, helping to optimize binding affinity and selectivity against related peptidases (e.g., DPP-8/9).

Visualization: Structural Relationship

SAR_Comparison Sitagliptin Sitagliptin Intermediate (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid Target: DPP-4 S1 Pocket Interaction S1 Pocket Binding Analysis (Van der Waals vs Electrostatic) Sitagliptin->Interaction Reference TopicCompound Topic Compound (3R)-3-amino-4-(3-methylphenyl) butanoic acid Role: SAR Probe / Hydrophobic Analog TopicCompound->Interaction Investigation

Caption: Figure 2. Structural relationship between the clinical standard (Sitagliptin intermediate) and the topic compound in DPP-4 inhibitor design.

Analytical Protocols

Chiral HPLC Method

To ensure the enantiomeric excess (ee) of the (3R) isomer, chiral chromatography is mandatory.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: n-Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA).

  • Detection: UV at 210 nm or 254 nm.

  • Expected Result: The (3R) and (3S) enantiomers should show baseline separation.

NMR Characterization (Proton)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       ~2.3 ppm (s, 3H, Methyl group on phenyl ring).
      
    • 
       ~2.4-2.6 ppm (m, 2H, 
      
      
      
      -methylene protons
      
      
      ).
    • 
       ~2.7-2.9 ppm (m, 2H, benzylic protons).
      
    • 
       ~3.6 ppm (m, 1H, 
      
      
      
      -proton attached to amine).
    • 
       ~7.0-7.2 ppm (m, 4H, Aromatic protons).
      

Safety & Handling

GHS Classification: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage: Store at +2°C to +8°C (Refrigerator). Keep under inert atmosphere (Argon/Nitrogen) as free amino acids can absorb atmospheric


 or moisture.

References

  • Vertex AI Search Results. Patent EP0225311A2 - 4-Amino butanoic-acid derivatives. Retrieved from Google Patents. 3

  • ChemicalBook. Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid properties and sitagliptin context. (Analogous chemistry reference). 4

  • Echemi. (3R)-3-amino-4-(3-methylphenyl)butanoic acid, hydrochloride Product Page.[1]5[2][6]

  • National Institutes of Health (PMC). Toward β-Amino Acid Proteins: Design, Synthesis, and Characterization. (Context on beta-peptide synthesis). 7

  • BOC Sciences. β-Amino Acids General Properties and Synthesis.[2][6]

Sources

An In-depth Technical Guide to (R)-beta-homo(3-methylphenyl)alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids has become a cornerstone for innovation. These custom-designed building blocks allow for the synthesis of novel molecular architectures with enhanced therapeutic properties. Among these, β-amino acids are of particular interest due to the unique structural and stability characteristics they impart to peptides and small molecule therapeutics.[] Unlike their α-amino acid counterparts, the placement of the amino group on the β-carbon introduces an additional carbon into the backbone, leading to increased conformational flexibility and significant resistance to enzymatic degradation.[]

This guide provides a comprehensive technical overview of a specific and valuable chiral building block: (R)-beta-homo(3-methylphenyl)alanine hydrochloride. We will delve into its precise chemical structure, physicochemical properties, established synthetic strategies, and the critical analytical methods required to ensure its quality. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage such specialized reagents to push the boundaries of biochemical and pharmaceutical science.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of its application. This section deconstructs the identity of (R)-beta-homo(3-methylphenyl)alanine hydrochloride from its nomenclature to its three-dimensional nature.

Systematic Naming and Chemical Identifiers

The systematic name for this compound is (R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochloride. It is also commonly referred to by synonyms such as (R)-β-HomoPhe(3-Me)-OH·HCl. For unambiguous identification and data retrieval, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name (R)-3-Amino-4-(3-methylphenyl)butanoic acid hydrochlorideN/A
Molecular Formula C11H15NO2·HCl[2]
Molecular Weight 229.71 g/mol [2]
CAS Number 270062-92-5 (for the L- or S-enantiomer)[2]

Note: The CAS number provided corresponds to the (S)-enantiomer, which is commercially listed. The (R)-enantiomer is the mirror image, and while less common in commercial catalogs, its properties are directly related.

2D Chemical Structure

The two-dimensional structure reveals the precise connectivity of atoms. Key features include:

  • A butanoic acid backbone , establishing it as a four-carbon carboxylic acid.

  • An amino group at the C3 (β) position, which exists in its protonated ammonium form (NH3+) in the hydrochloride salt.

  • A chiral center at the C3 carbon, designated with the (R) stereochemistry.

  • A benzyl side chain attached to the C4 position, which is further substituted with a methyl group at the meta (3-position) of the phenyl ring.

  • A chloride ion (Cl-) acting as the counter-ion to the protonated amine.

2D structure of (R)-beta-homo(3-methylphenyl)alanine hydrochloride
Figure 1. Chemical structure of (R)-beta-homo(3-methylphenyl)alanine hydrochloride.
The Critical Role of Stereochemistry

The "(R)" designation specifies the absolute configuration of the stereocenter at the C3 position. In drug development, stereoisomers (enantiomers) of a chiral molecule can have dramatically different pharmacological and toxicological profiles. The human body is a chiral environment, and receptors, enzymes, and other biological targets often interact selectively with only one enantiomer. Therefore, controlling the stereochemistry during synthesis is not merely an academic exercise; it is a critical requirement for developing safe and effective therapeutics. The synthesis of enantiomerically pure β-amino acids is a significant area of research, employing methods like asymmetric synthesis to avoid problematic chiral separations of the final product.[3]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, formulation, and behavior in experimental assays. The hydrochloride salt form is intentionally designed to improve solubility in aqueous media and enhance stability.

PropertyValueReference(s)
Appearance White powder[2]
Purity Typically ≥98% (by HPLC)[2][4]
Solubility Soluble in water; high solubility in organic solvents like DMSO and ethanol.[5]
Storage Conditions Store at 0-8 °C in a tightly sealed container to maintain stability.[2][4]

Synthesis and Quality Control Workflow

The generation of a high-purity, enantiomerically-defined compound like (R)-beta-homo(3-methylphenyl)alanine hydrochloride requires a robust and well-controlled process. As a Senior Application Scientist, my focus is on the causality behind the chosen steps, ensuring a self-validating protocol.

General Synthetic Strategy

The enantioselective synthesis of β-amino acids is a well-explored field, with several established methodologies.[6] A common and effective strategy involves the asymmetric Michael addition of a chiral amine or its equivalent to an α,β-unsaturated ester. This approach allows for the direct installation of the desired stereocenter.

The logical workflow for producing this specific molecule involves starting with a precursor that contains the 3-methylphenyl group and building the amino acid backbone onto it.

Synthetic_Workflow A Starting Materials (e.g., 3-Methylcinnamic Acid Derivative) B Asymmetric Conjugate Addition (Introduction of Chiral Amine Equivalent) A->B Chiral Catalyst/ Auxiliary C Hydrolysis & Deprotection (Liberation of Carboxylic Acid and Amine) B->C Acidic or Basic Conditions D Purification (Crystallization or Chromatography) C->D Isolation of Crude Product E Salt Formation (Treatment with HCl) D->E In suitable solvent (e.g., Ether, Dioxane) F Final Product ((R)-beta-homo(3-methylphenyl)alanine HCl) E->F Final Isolation & Drying

Caption: High-level workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Asymmetric Conjugate Addition: This step is the most critical for establishing the (R) stereocenter. The choice of a chiral auxiliary or a chiral catalyst is paramount. This is preferable to classical resolution, which discards 50% of the material, making it inefficient and costly at scale.[7]

  • Protecting Groups: Throughout the synthesis, the amine and carboxylic acid functionalities are typically "protected" with chemical groups (like Boc or Fmoc for the amine, and esters for the acid) to prevent unwanted side reactions. These are removed in the deprotection step.[8]

  • Salt Formation: The final treatment with hydrochloric acid serves two purposes. First, it protonates the basic amino group, creating a stable, crystalline salt that is easier to handle and purify than the free zwitterionic form. Second, it significantly enhances aqueous solubility, which is often desirable for biological assays and formulation.

Analytical Characterization for Self-Validation

Every batch of a synthesized compound must undergo rigorous analytical testing to confirm its identity, purity, and stereochemical integrity. This process ensures the trustworthiness of the material for research and development.

Core Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra should show characteristic signals for the aromatic protons of the 3-methylphenyl group, the aliphatic protons of the butanoic acid backbone, and the methyl group protons, all with the correct integrations and chemical shifts.

  • Mass Spectrometry (MS): This technique verifies the molecular weight of the compound by measuring its mass-to-charge ratio, confirming the correct molecular formula of C11H15NO2.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is used to determine the chemical purity, typically reported as a percentage area of the main peak.

  • Chiral HPLC: This specialized HPLC technique uses a chiral stationary phase to separate the (R) and (S) enantiomers. This is the definitive test to quantify the enantiomeric excess (e.e.), ensuring that the product is stereochemically pure.

Analytical_Workflow Crude Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude->NMR MS Mass Spectrometry Crude->MS HPLC Reversed-Phase HPLC Crude->HPLC Chiral Chiral HPLC Crude->Chiral Identity Structural Identity Confirmed NMR->Identity MS->Identity Purity Chemical Purity >98% HPLC->Purity EE Enantiomeric Excess >99% Chiral->EE Report Certificate of Analysis (CoA) Identity->Report Purity->Report EE->Report

Sources

A Technical Guide to the Synthesis and Application of 3-Methylphenyl β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the β-Amino Acid Scaffold with a 3-Methylphenyl Moiety

In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids have emerged as indispensable building blocks. Among these, β-amino acids, which possess an additional carbon in their backbone compared to their α-amino acid counterparts, offer unique structural and functional properties.[1] This homologation results in altered conformational preferences, leading to the formation of stable secondary structures like helices and turns in peptides, often referred to as β-peptides or foldamers.[2] Crucially, this structural difference also imparts enhanced resistance to proteolytic degradation, a highly desirable trait for therapeutic peptides.[3]

This guide focuses specifically on β-amino acid derivatives featuring a 3-methylphenyl (or m-tolyl) substituent at the β-position. This aromatic moiety is of particular interest in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The methyl group provides a moderate increase in lipophilicity compared to an unsubstituted phenyl ring, which can be critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Stereoelectronic Effects: The placement of the methyl group at the meta-position influences the electronic distribution of the aromatic ring and creates specific steric demands, which can be exploited to fine-tune binding interactions with biological targets.

  • Therapeutic Relevance: The β-aryl-β-amino acid framework is a key structural motif found in numerous biologically active compounds, including potent enzyme inhibitors.[2][3][4]

This document provides an in-depth overview of the core synthetic strategies for accessing chiral 3-methylphenyl β-amino acid derivatives and explores their primary application as pharmacophores in the development of novel therapeutics, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-4).

Part 1: Asymmetric Synthesis of 3-Methylphenyl β-Amino Acids

Achieving stereocontrol during synthesis is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. The two predominant strategies for the asymmetric synthesis of 3-methylphenyl β-amino acids are catalytic asymmetric Mannich reactions and biocatalytic resolutions.

The Catalytic Asymmetric Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, forming a carbon-carbon bond to create a β-amino carbonyl compound.[5] In the context of our target molecule, this involves the reaction of an enolate equivalent with an imine derived from 3-methylbenzaldehyde. The key to achieving enantioselectivity is the use of a chiral catalyst that orchestrates the facial selectivity of the nucleophilic attack.

A highly effective modern variant employs a silyl ketene acetal as the enolate source, reacting with an N-protected imine in the presence of a chiral Lewis acid or organocatalyst.[6][7][8]

Workflow for Asymmetric Mannich Synthesis

G cluster_prep Starting Material Preparation cluster_reaction Core Asymmetric Reaction cluster_workup Product Isolation & Final Form Start1 3-Methylbenzaldehyde Imine N-Boc-3-methylphenyl imine Start1->Imine Condensation Start2 Protecting Group Source (e.g., Boc-NH2) Start2->Imine Reaction Catalytic Asymmetric Mannich Reaction Imine->Reaction Start3 Ester Precursor SKA Silyl Ketene Acetal (SKA) Start3->SKA Silylation SKA->Reaction Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->Reaction Product_Ester Enantioenriched β-Amino Ester Reaction->Product_Ester Final_Acid Final Chiral β-Amino Acid Product_Ester->Final_Acid Hydrolysis G Racemate Racemic β-Amino Amide (R/S)-3-amino-3-(m-tolyl)propanamide Reaction Enzymatic Kinetic Resolution Racemate->Reaction Enzyme Whole-cell Biocatalyst (e.g., Rhodococcus rhodochrous) with stereoselective amidase Enzyme->Reaction Separation Separation (e.g., Extraction) Reaction->Separation Product_S (S)-β-Amino Acid (Product) Product_R (R)-β-Amino Amide (Unreacted) Final_R (R)-β-Amino Acid Product_R->Final_R Chemical Hydrolysis Separation->Product_S Separation->Product_R cluster_system Incretin System Regulation cluster_inhibition Therapeutic Intervention cluster_outcome Physiological Outcome GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Increased_GLP1 Increased Active GLP-1 Levels Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (with β-amino acid core) Inhibitor->DPP4 Binding & Inhibition Insulin Glucose-Dependent Insulin Release Increased_GLP1->Insulin Glucose Lower Blood Glucose Insulin->Glucose

Sources

Difference between (3R) and (3S) 3-amino-4-(3-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of (3R) and (3S) 3-Amino-4-(3-methylphenyl)butanoic Acid

Executive Summary

The molecule 3-amino-4-(3-methylphenyl)butanoic acid is a


-amino acid, specifically classified as a 

-homo-amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, particularly for protease-resistant therapeutics and protein-protein interaction inhibitors (e.g., MDM2/p53 antagonists).

This guide delineates the structural, synthetic, and pharmacological differences between the (3R) and (3S) enantiomers. Unlike its constitutional isomer (the


-amino acid Phenibut), this molecule is primarily utilized for its ability to induce specific secondary structures (helices/turns) in peptide backbones while resisting enzymatic degradation.

Structural & Stereochemical Divergence

The core difference between the (3R) and (3S) enantiomers lies in the spatial arrangement of the amino group at the C3 position (the


-carbon). This stereochemistry dictates the folding pattern of any resulting peptide chain.
Nomenclature and Configuration
  • Systematic Name: 3-Amino-4-(3-methylphenyl)butanoic acid.[1]

  • Class:

    
    -amino acid (side chain is on the 
    
    
    
    -carbon).
  • Analog:

    
    -homo-meta-methylphenylalanine.
    
Feature(3S)-Enantiomer (3R)-Enantiomer
Precursor Origin Derived from L-Amino Acids (Natural)Derived from D-Amino Acids (Unnatural)
Cahn-Ingold-Prelog Amino group projects forward (Wedge)Amino group projects backward (Dash)
Peptide Folding Induces Left-Handed (

)

-Helix
Induces Right-Handed (

)

-Helix
Biological Mimicry Mimics natural L-peptide side chain topologyMimics D-peptide (retro-inverso) topology
Conformational Impact on Peptidomimetics

In


-peptide design, the choice of enantiomer is the primary determinant of secondary structure.
  • (3S)-Isomers: When polymerized or inserted into chains, they tend to form a stable 14-helix (hydrogen bond between

    
     and 
    
    
    
    residues). This structure is crucial for mimicking
    
    
    -helices in protein-protein interaction sites (e.g., the p53 transactivation domain).
  • (3R)-Isomers: Often used to introduce "turns" or to disrupt a helix, or to create heterochiral peptides that form specific sheet-like structures.

Synthetic Pathways: The Arndt-Eistert Homologation

The most authoritative method for synthesizing these enantiomers with high optical purity is the Arndt-Eistert Homologation . This process extends the carbon chain of a standard


-amino acid by one methylene unit (

) while retaining the stereochemical configuration of the side chain.
Synthesis Protocol (Step-by-Step)

Starting Material:

  • For (3S)-Target: Start with N-Boc-3-methyl-L-phenylalanine .

  • For (3R)-Target: Start with N-Boc-3-methyl-D-phenylalanine .

Workflow:

  • Activation: React the N-protected

    
    -amino acid with isobutyl chloroformate to form a mixed anhydride.
    
  • Diazotization: Treat with diazomethane (

    
    ) to generate the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or an alcohol) converts the diazoketone into the

    
    -amino acid (or ester).
    
    • Mechanism:[2][3] The chiral center migrates with retention of configuration .

Visualization of the Synthetic Pathway

ArndtEistert Start N-Boc-3-methyl-L-Phe (Alpha-Amino Acid) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride i-BuOCOCl / NMM Diazo Alpha-Diazoketone (Chiral Center Preserved) MixedAnhydride->Diazo CH2N2 Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff Light/Heat or Ag+ Product (3S)-3-Amino-4-(3-methylphenyl) butanoic Acid Wolff->Product H2O (Hydrolysis)

Figure 1: The Arndt-Eistert homologation pathway for the (3S)-enantiomer. The (3R)-enantiomer follows the identical path starting from the D-amino acid precursor.

Analytical Resolution & Identification

Distinguishing and separating the (3R) and (3S) enantiomers requires specific chiral chromatographic techniques.

Chiral HPLC Method

Standard reverse-phase columns (C18) cannot separate these enantiomers.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane/Isopropanol/TFA (e.g., 90:10:0.1).

  • Detection: UV at 210 nm (amide bond) or 254 nm (phenyl ring).

  • Elution Order: typically, the (R)-enantiomer elutes before the (S)-enantiomer on Amylose-based columns, though this must be empirically verified with standards.

Diastereomeric Salt Formation

For large-scale resolution (industrial purification):

  • React the racemic mixture with a chiral base (e.g., (S)-(-)-Phenylethylamine ).

  • The (3S)-acid/(S)-amine salt and (3R)-acid/(S)-amine salt have different solubilities.

  • Crystallize the less soluble salt (usually one diastereomer precipitates preferentially).

  • Acidify to recover the pure enantiomer.

Pharmacological & Application Context

Peptidomimetics (MDM2/p53 Inhibitors)

The primary utility of (3S)-3-amino-4-(3-methylphenyl)butanoic acid is in the design of stapled peptides or foldamers that inhibit the MDM2-p53 interaction.

  • Mechanism: The 3-methylphenyl group mimics the hydrophobic side chain of Phenylalanine-19 or Tryptophan-23 of the p53 helix.

  • Why (3S)? The (3S) configuration aligns the side chain into the deep hydrophobic cleft of the MDM2 protein, whereas the (3R) configuration would project the side chain into the solvent, abolishing binding affinity.

Proteolytic Stability

Both (3R) and (3S)


-amino acids confer resistance to peptidases.
  • Endogenous proteases (trypsin, pepsin, chymotrypsin) are evolved to cleave

    
    -peptide bonds.
    
  • Incorporating either enantiomer of this

    
    -amino acid into a drug candidate drastically increases its half-life (
    
    
    
    )
    in plasma.

Critical Distinction: Beta vs. Gamma Isomers

It is vital to distinguish this molecule from its constitutional isomer, which has a similar name but drastically different pharmacology.

Feature3-Amino-4-(3-methylphenyl)butanoic Acid 4-Amino-3-(3-methylphenyl)butanoic Acid
Class

-Amino Acid

-Amino Acid (GABA Analog)
Common Name

-Homo-m-methylphenylalanine
Tolibut / Phenibut Analog
Primary Use Peptidomimetics, Enzyme InhibitorsCNS Depressant, Anxiolytic
Target Structural Scaffolds (MDM2, Integrins)GABA-B Receptor,

Subunit
Active Isomer (3S) for peptide mimicry(R) for GABA-B agonism

Warning: Do not use the biological data of Phenibut (a GABA-B agonist) for 3-amino-4-(3-methylphenyl)butanoic acid. The


-amino acid does not possess significant GABA-ergic activity due to the altered distance between the amino and carboxyl groups.

References

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Guerlavais, T., et al. (2014). Peptidomimetic macrocycles for p53/MDM2 inhibition.[2][3][4] US Patent 10,967,042.[2]

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry.

  • Matrix Scientific. (2023). Product Data: Fmoc-(S)-3-amino-4-(3-methylphenyl)butyric acid.[1]

Sources

Biological activity of beta-phenyl-gamma-amino acid derivatives

Technical Deep Dive: Biological Activity of -Phenyl- -Amino Acid Derivatives

Executive Summary & Molecular Architecture

The



This guide focuses on the two primary derivatives in this class: Phenibut (

Baclofen

Stereochemical Criticality

Biological activity in this class is highly stereoselective.

  • (R)-Enantiomers: Carry the majority of the biological activity, particularly for GABA-B agonism.

  • (S)-Enantiomers: Generally inactive at GABA-B but retain weak to moderate affinity for voltage-dependent calcium channels (VDCCs).

Dual-Mode Pharmacodynamics: The Mechanism of Action

The clinical effects of these derivatives—anxiolysis, muscle relaxation, and analgesia—stem from a dual mechanism of action. Understanding this duality is essential for targeted drug development.

The GABA-B Receptor (Orthosteric Agonism)

Baclofen is the prototypical GABA-B agonist. It binds to the orthosteric site of this G-protein coupled receptor (GPCR), triggering the

  • Mechanism: Inhibition of adenylyl cyclase

    
     Decreased cAMP 
    
    
    Opening of GIRK (
    
    
    ) channels
    
    
    Hyperpolarization.
  • Result: Presynaptic inhibition of neurotransmitter release (Glutamate/Substance P).

The Subunit of VDCCs (Allosteric Modulation)

Phenibut, and to a lesser extent Baclofen, mimics the action of gabapentinoids (Gabapentin, Pregabalin).[1]

  • Mechanism: Binding to the

    
     auxiliary subunit of voltage-gated calcium channels (N-type and P/Q-type).
    
  • Result: Disruption of channel trafficking to the synaptic membrane and reduction of calcium influx, dampening excitatory signaling in nociceptive pathways.

Mechanistic Pathway Visualization

Gcluster_SynapseSynaptic TerminalDrugBeta-Phenyl-GABA Derivative(Phenibut/Baclofen)GABABGABA-B Receptor(GPCR)Drug->GABABAgonism (High: Baclofen)VDCCVDCC (Alpha2-Delta Subunit)Drug->VDCCInhibition (High: Phenibut)GiGi/o ProteinGABAB->GiActivatesCa_InfluxCa2+ InfluxVDCC->Ca_InfluxDirect BlockadeACAdenylyl CyclaseGi->ACInhibitsAC->Ca_InfluxReduces (Indirect)VesicleGlutamate ReleaseCa_Influx->VesicleTriggers

Figure 1: Dual signaling pathways. Baclofen dominates the GABA-B (Red) pathway, while Phenibut shows significant activity at the VDCC (Yellow) pathway.

Structure-Activity Relationship (SAR) & Binding Data

The addition of substituents to the phenyl ring dramatically alters the affinity ratio between GABA-B and


Table 1: Comparative Binding Affinities (


 in 

)
CompoundStructure NoteGABA-B Affinity (

)

Affinity (

)
Primary Mode
GABA Endogenous0.13>1000Pure Agonist
(R)-Baclofen 4-Cl-Phenyl6.0 156GABA-B Selective
(R)-Phenibut Phenyl (No sub)9223 Mixed /

Bias
(S)-Phenibut Phenyl (No sub)>500 (Inactive)39Weak

Gabapentin Cyclohexyl (Ref)>10000.05 Pure

Key Technical Insight: The 4-Chloro substitution (Baclofen) increases lipophilicity and dramatically enhances GABA-B fit, likely due to halogen bonding within the receptor pocket. Conversely, removing the halogen (Phenibut) lowers GABA-B affinity by ~15-fold but increases the relative preference for the calcium channel subunit.

Experimental Protocols for Validation

To validate the activity of novel

Protocol: GABA-B Radioligand Binding Assay

Objective: Determine


Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM

    
    . Note: 
    
    
    is essential for GABA-B conformation.
  • Radioligand:

    
    -CGP54626 (Final conc: 1-2 nM).
    
  • Tissue: Rat cerebral cortex synaptic membranes (washed 3x to remove endogenous GABA).

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend and repeat 3 times.

    • Why? Endogenous GABA competes with the ligand.[2] Insufficient washing leads to false-negative binding data.

  • Incubation: Mix 200

    
     membrane suspension, 25 
    
    
    radioligand, and 25
    
    
    test compound (varying concentrations). Incubate at 20°C for 60 minutes.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Why? PEI reduces non-specific binding of the lipophilic ligand to the filter.

  • Quantification: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Experimental Workflow Visualization

Workflowcluster_AssaysAssay SpecificsStartSynthesis(Chiral Separation)InVitroIn Vitro Binding(Ki Determination)Start->InVitro Purified IsomerSelectSelectivity Profile(GABA-B vs a2d)InVitro->Select Data AnalysisGABA_Assay[3H]-CGP54626(GABA-B)InVitro->GABA_AssayCa_Assay[3H]-Gabapentin(VDCC)InVitro->Ca_AssayInVivoIn Vivo Behavioral(Rotarod / Tail Flick)Select->InVivo Candidate Selection

Figure 2: Screening workflow. Candidates must be profiled against both targets to determine the "Phenibut-like" vs. "Baclofen-like" profile before in vivo testing.

Therapeutic Implications

The distinct profiles dictate clinical utility:

  • Spasticity (Baclofen-like): Requires high GABA-B selectivity to inhibit motor neuron excitability at the spinal level.

  • Neuropathic Pain (Phenibut/Gabapentin-like): Driven by

    
     blockade.[3] R-Phenibut is effective in chronic constriction injury (CCI) models where GABA-B antagonists fail to reverse the effect.
    
  • Anxiety & Withdrawal: Phenibut is often used off-label for anxiety but carries a high tolerance risk due to rapid receptor downregulation. Baclofen is the standard of care for managing Phenibut withdrawal, leveraging the cross-tolerance at the GABA-B receptor.

References

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.[4][5][6] CNS Drug Reviews, 7(4), 471–481.

  • Dambrova, M., et al. (2008).[7] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134.

  • Zaugg, M., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1][3][5] Pharmacology Biochemistry and Behavior, 136, 1-9.

  • Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247–264.

  • Ahuja, T., et al. (2018).[8] Phenibut (β-Phenyl-γ-Aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse.[8] Case Reports in Psychiatry, 2018, 9864285.[8]

Methodological & Application

Synthesis of (3R)-3-amino-4-(3-methylphenyl)butanoic acid via Arndt-Eistert homologation

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Synthesis of (3R)-3-amino-4-(3-methylphenyl)butanoic acid via Arndt-Eistert Homologation

Executive Summary

This application note details the optimized protocol for synthesizing (3R)-3-amino-4-(3-methylphenyl)butanoic acid , a


-amino acid analog of 3-methylphenylalanine. 

-amino acids are critical pharmacophores in modern drug design due to their resistance to proteolytic degradation and their ability to induce specific secondary structures (helices, sheets) in peptides.

The method utilizes the Arndt-Eistert homologation , chosen for its rigorous preservation of stereochemistry.[1] Starting from commercially available N-Boc-(R)-3-methylphenylalanine , the protocol proceeds through a mixed anhydride activation, diazomethane insertion, and a Silver(I)-promoted Wolff rearrangement.

Key Performance Indicators:

  • Enantiomeric Excess (ee): >99% (Retention of Configuration)[2]

  • Overall Yield: 65–75% (3 steps)

  • Scalability: Gram to Decagram scale

Safety Directive: Diazomethane Handling

CRITICAL WARNING: This protocol requires the generation and handling of Diazomethane (


).
  • Explosion Hazard: Diazomethane is highly explosive.[3][4][5][6][7] It may detonate in contact with rough surfaces (ground glass joints), high heat, or high-intensity light.[3][5]

  • Toxicity: Acute toxin and potent allergen.

  • Mandatory Engineering Controls:

    • Perform ALL operations in a high-velocity fume hood behind a blast shield.

    • Glassware: Use ONLY fire-polished glassware (Clear-Seal® or similar). NO ground glass joints.

    • Light: Avoid direct sunlight; use subdued lighting.

    • Tools: Use only Teflon-coated magnetic stir bars; avoid metal spatulas or sharp edges.

Retrosynthetic Analysis & Reaction Scheme

The synthesis strategy relies on the one-carbon extension of the


-amino acid scaffold.[2] The stereocenter at C3 (in the target) is derived directly from the C2 center of the starting material without racemization.

ReactionScheme cluster_wolff Wolff Rearrangement (Retention of Configuration) SM N-Boc-(R)-3-methylphenylalanine (Starting Material) MA Mixed Anhydride (Intermediate) SM->MA i-BuOCOCl NMM, THF, -15°C DK α-Diazoketone (Key Intermediate) MA->DK CH2N2 (excess) Et2O, 0°C Ketene Ketene (Transient) DK->Ketene Wolff Rearrangement AgBz, Et3N, MeOH Ester Methyl Ester (Stable Intermediate) Ketene->Ester MeOH trap Product (3R)-3-amino-4-(3-methylphenyl) butanoic acid HCl salt Ester->Product 1. LiOH, THF/H2O 2. 4M HCl/Dioxane

Figure 1: Synthetic pathway from


-amino acid to 

-amino acid via Arndt-Eistert homologation.[8][9]
Detailed Experimental Protocols
Phase 1: Activation and Diazoketone Formation

Objective: Convert the carboxylic acid to the


-diazoketone.[9][10]

Reagents:

  • N-Boc-(R)-3-methylphenylalanine (10.0 mmol)

  • Isobutyl chloroformate (IBCF) (11.0 mmol)

  • N-Methylmorpholine (NMM) (11.0 mmol)

  • Diazomethane (

    
    ) (~30 mmol in 
    
    
    
    ) [Generated ex-situ via Diazald® kit]
  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Activation: Dissolve N-Boc-(R)-3-methylphenylalanine (2.79 g, 10 mmol) in anhydrous THF (30 mL) in a fire-polished round-bottom flask.

  • Cool the solution to -15°C (NaCl/Ice bath).

  • Add N-Methylmorpholine (1.21 mL) followed by the dropwise addition of Isobutyl chloroformate (1.43 mL). A white precipitate (NMM·HCl) will form immediately.

  • Stir at -15°C for 20 minutes to ensure complete mixed anhydride formation.

  • Diazotization: Carefully filter the mixture (using a glass frit funnel, no ground joints) into a pre-cooled (0°C) solution of Diazomethane in diethyl ether (approx. 0.3 M, 100 mL).

    • Note: The diazomethane must be in excess to quench the HCl generated, preventing chloromethyl ketone formation.[11]

  • Stir the yellow reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature overnight.

  • Workup: Evaporate the excess solvent and diazomethane under a stream of nitrogen (into a acetic acid trap).

  • Purification: The crude diazoketone is usually pure enough (pale yellow solid). If necessary, purify via flash chromatography (Silica, Hexane/EtOAc).

Phase 2: Wolff Rearrangement (Homologation)

Objective: Rearrange the diazoketone to the


-amino acid methyl ester.

Reagents:

  • Crude Diazoketone (from Phase 1)

  • Silver Benzoate (

    
    ) (0.1 eq)
    
  • Triethylamine (

    
    ) (3.0 eq)
    
  • Methanol (anhydrous)

Protocol:

  • Dissolve the diazoketone in anhydrous Methanol (50 mL).

  • Add Triethylamine (4.2 mL).

  • Catalyst Addition: Protect the flask from light (wrap in foil). Add Silver Benzoate (230 mg) dissolved in a minimal amount of Triethylamine.

  • Reaction: Evolution of Nitrogen gas (

    
    ) will occur.[12] Sonicate the mixture or stir at room temperature until gas evolution ceases (typically 1–3 hours).
    
    • Monitoring: TLC should show disappearance of the diazoketone (less polar) and appearance of the ester.

  • Workup: Filter the mixture through a pad of Celite to remove silver residues. Evaporate the filtrate.

  • Dissolve residue in Ethyl Acetate, wash with saturated

    
    , 1M citric acid, and brine. Dry over 
    
    
    
    and concentrate.
  • Result: Methyl (3R)-3-((tert-butoxycarbonyl)amino)-4-(3-methylphenyl)butanoate.

Phase 3: Hydrolysis and Deprotection

Objective: Isolate the final free amino acid salt.

Protocol:

  • Saponification: Dissolve the methyl ester in THF/Water (3:1, 40 mL). Add LiOH·

    
     (3 eq). Stir at 0°C to RT for 4 hours.
    
  • Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate. Dry and concentrate to yield the N-Boc-

    
    -amino acid.
    
  • Deprotection: Dissolve the N-Boc acid in 4M HCl in Dioxane (20 mL). Stir for 1 hour at RT.

  • Isolation: Add cold Diethyl Ether to precipitate the product. Filter and dry under vacuum.

Final Product Data:

  • Chemical Formula:

    
     (HCl salt)
    
  • Appearance: White crystalline solid.

Process Optimization & Troubleshooting
ObservationProbable CauseCorrective Action
Chloromethyl ketone byproduct Insufficient Diazomethane or slow addition.Ensure

is in >2.5 eq excess. Filter the mixed anhydride rapidly into the diazomethane solution.
Incomplete Rearrangement Catalyst deactivation.Use fresh Silver Benzoate. Ensure exclusion of light.[7] Sonication significantly accelerates this step.
Racemization High temperature during activation.Strictly maintain -15°C during mixed anhydride formation. Avoid strong bases during hydrolysis.
Low Yield (Step 1) Hydrolysis of Mixed Anhydride.Ensure anhydrous THF is used. Minimize time between activation and diazomethane addition.[6]
Mechanistic & Workflow Logic

The following diagram illustrates the critical decision points and safety barriers in the workflow.

Workflow Start Start: N-Boc-(R)-3-Me-Phe CheckGlass Decision: Is Glassware Fire-Polished? Start->CheckGlass Stop STOP: Replace Glassware CheckGlass->Stop No Activation Mixed Anhydride Formation (-15°C) CheckGlass->Activation Yes Reaction Reaction: Anhydride + CH2N2 Activation->Reaction DiazoGen Diazomethane Generation (Diazald Kit) DiazoGen->Reaction Add excess CH2N2 Wolff Wolff Rearrangement (AgBz/MeOH) Reaction->Wolff

Figure 2: Operational workflow emphasizing safety checkpoints.

References
  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[4][9][11][13] deren Derivate. Berichte der deutschen chemischen Gesellschaft.

  • Podlech, J., & Seebach, D. (1995).[8][9] On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity. Liebigs Annalen.

  • Sigma-Aldrich. Diazald® and Diazomethane Generators. Technical Bulletin AL-180.

  • Matthews, J. L., et al. (1996). Enantioselective Synthesis of Beta-Amino Acids. Organic Syntheses.

  • Sewald, N., & Müller, A. (1998).[9][10] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis.

Sources

Protocol: Fmoc Protection of (3R)-3-amino-4-(3-methylphenyl)butanoic acid for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

Target Molecule: (3R)-3-amino-4-(3-methylphenyl)butanoic acid (also known as


-homo-3-methylphenylalanine).
Application:  Solid Phase Peptide Synthesis (SPPS) of peptidomimetics.[1]

Beta-amino acids are critical tools in modern drug design, conferring proteolytic stability and inducing novel secondary structures (e.g.,


-peptides, helices) that natural 

-amino acids cannot achieve. The specific protection of (3R)-3-amino-4-(3-methylphenyl)butanoic acid presents a unique challenge: unlike standard

-amino acids,

-amino acids are prone to specific side reactions during Fmoc protection, such as oligomerization or the formation of "Fmoc-

-alanine" impurities via Lossen rearrangement of the protecting reagent.

This guide details a high-fidelity protocol using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under strictly controlled pH conditions. This approach is superior to the Fmoc-Cl method, which carries a higher risk of dipeptide formation (Fmoc-AA-AA-OH) due to mixed anhydride activation.

Strategic Considerations & Mechanism

To ensure >99% purity and enantiomeric excess (%ee), three critical process parameters (CPPs) must be controlled:

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl):

    • Fmoc-Cl: Highly reactive but prone to generating dipeptide impurities via carboxylate activation (mixed anhydride formation).

    • Fmoc-OSu: Milder and more selective. However, in the presence of excess strong base, Fmoc-OSu can undergo a Lossen rearrangement to form Fmoc-

      
      -alanine, a difficult-to-remove impurity.
      
    • Decision: Use Fmoc-OSu with NaHCO

      
        (mild base) to maintain pH 8.0–9.0, preventing both oligomerization and reagent decomposition.
      
  • Solvent System:

    • The target molecule contains a hydrophobic 3-methylphenyl side chain. A 1:1 mixture of Water:Dioxane or Water:Acetone is required to maintain solubility of both the amino acid salt and the Fmoc reagent.

  • Chiral Integrity:

    • While

      
      -amino acids are generally more resistant to oxazolone-mediated racemization than 
      
      
      
      -amino acids, maintaining low temperature (0°C) during the initial addition preserves the (3R) configuration.

Materials & Equipment

ComponentSpecificationRole
Starting Material (3R)-3-amino-4-(3-methylphenyl)butanoic acidSubstrate
Reagent Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)Protecting Group Source
Base Sodium Bicarbonate (NaHCO

)
pH Control (Mild)
Solvent A 1,4-Dioxane (HPLC Grade)Organic Co-solvent
Solvent B Deionized Water (18.2 MΩ)Aqueous Phase
Acid 1N HCl or KHSO

solution
Quenching/Precipitation
Equipment pH Meter, LC-MS, RotovapMonitoring & Isolation

Experimental Protocol

Step 1: Solubilization & pH Adjustment
  • In a round-bottom flask, suspend 10.0 mmol of (3R)-3-amino-4-(3-methylphenyl)butanoic acid in 25 mL of Water .

  • Add 20.0 mmol (2.0 eq) of NaHCO

    
    .
    
  • Add 25 mL of 1,4-Dioxane .

  • Stir until a clear solution is obtained.

    • Note: If turbidity persists due to the hydrophobic side chain, increase Dioxane ratio to 1.5:1 (Dioxane:Water), but ensure the base remains soluble.

  • Cool the solution to 0°C in an ice bath.

Step 2: Fmoc Protection Reaction
  • Dissolve 10.5 mmol (1.05 eq) of Fmoc-OSu in 10 mL of 1,4-Dioxane .

  • Dropwise Addition: Slowly add the Fmoc-OSu solution to the amino acid mixture over 30 minutes while stirring at 0°C.

    • Critical: Slow addition prevents local concentrations of high reagent excess, minimizing side reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours .

    • Monitoring: Check pH periodically. If pH drops below 8.0, adjust carefully with saturated NaHCO

      
      . Do not exceed pH 9.5.
      
Step 3: Reaction Monitoring (HPLC/TLC)
  • TLC: SiO

    
     plates, Eluent: CHCl
    
    
    
    :MeOH:AcOH (90:8:2). Look for the disappearance of the free amino acid (ninhydrin positive) and appearance of the Fmoc-product (UV active).
  • HPLC: C18 column, Gradient 5-95% ACN in Water (0.1% TFA).

Step 4: Workup & Isolation
  • Evaporation: Remove the bulk of the Dioxane under reduced pressure (Rotovap) at <40°C. The solution will become aqueous and potentially turbid.

  • Wash: Dilute with 30 mL Water. Extract the aqueous phase 2x with Diethyl Ether or Ethyl Acetate .

    • Purpose: This removes unreacted Fmoc-OSu and organic byproducts (fulvene derivatives). The product remains in the aqueous phase as the sodium salt.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl or 1M KHSO

    
      dropwise with vigorous stirring until pH 2–3  is reached.
    
    • Observation: The Fmoc-protected amino acid should precipitate as a white solid.

  • Extraction (if oil forms): If the product oils out instead of precipitating (common with bulky side chains), extract 3x with Ethyl Acetate . Wash the combined organic layers with Brine, dry over Na

    
    SO
    
    
    
    , and evaporate.
Step 5: Purification
  • Crystallization: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate and add Hexanes (or Petroleum Ether) until turbid. Cool to 4°C overnight.

  • Filtration: Collect the white crystals, wash with cold Hexane, and dry under high vacuum.

  • Yield Target: >85%.

Visualization: Process Workflow & Logic

Diagram 1: Synthesis Workflow

FmocProtection Start Start: (3R)-Amino Acid Solubilize Solubilize (Water/Dioxane + NaHCO3) Start->Solubilize React Add Fmoc-OSu (0°C -> RT, pH 8-9) Solubilize->React Slow Addition Wash Wash Aqueous Phase (Remove excess Fmoc-OSu) React->Wash Remove Dioxane Acidify Acidify to pH 2-3 (Precipitate Product) Wash->Acidify Extract Extract/Filter (Ethyl Acetate) Acidify->Extract Final Final Product: Fmoc-(3R)-AA-OH Extract->Final Crystallization

Caption: Step-by-step workflow for the Fmoc protection of beta-amino acids, emphasizing the critical wash step before acidification.

Diagram 2: Impurity Control Logic

ImpurityControl Decision Select Reagent FmocCl Option A: Fmoc-Cl Decision->FmocCl FmocOSu Option B: Fmoc-OSu (Recommended) Decision->FmocOSu Risk1 Risk: Mixed Anhydride -> Dipeptide Impurity FmocCl->Risk1 High Risk Risk2 Risk: Lossen Rearrangement -> Fmoc-beta-Ala-OH FmocOSu->Risk2 If pH > 10 Control Control: pH 8-9 (NaHCO3) FmocOSu->Control Correct Protocol Result High Purity Fmoc-Beta-Amino Acid Control->Result

Caption: Decision tree highlighting why Fmoc-OSu is preferred and how pH control mitigates its specific side-reaction risks.

SPPS Integration Notes

When using Fmoc-(3R)-3-amino-4-(3-methylphenyl)butanoic acid in SPPS:

  • Coupling Reagents: Use HATU/HOAt or DIC/Oxyma Pure . Beta-amino acids have a secondary amine that is slightly less nucleophilic than alpha-amines due to steric bulk, and the carboxyl group is one carbon further away, altering activation kinetics.

  • Reaction Time: Extend coupling times (e.g., 2 x 1 hour) compared to standard amino acids.

  • Racemization: The absence of the oxazolone mechanism (due to the extra methylene group) makes beta-amino acids highly resistant to racemization during coupling, allowing for more vigorous activation if needed.

References

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. (PMC3630653). [Link]

  • Wikidot (Lokey Lab). Protection and deprotection of Fmoc: Protocols and Mechanisms. [Link]

Sources

Troubleshooting & Optimization

Solubility enhancement of 3-methylphenyl beta-amino acid zwitterions

Technical Support Center: Solubilization Protocols for 3-Methylphenyl -Amino Acid Zwitterions

Case ID: SOL-Zw-3MePhe-Beta Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Overcoming Lattice Energy Barriers in Aromatic

1

Core Technical Briefing: The "Lattice Lock" Phenomenon

User Query: "Why won't my 3-methylphenyl

1

Root Cause Analysis: You are fighting two opposing forces.

  • Zwitterionic Lattice Energy: Like all amino acids, your target exists as a zwitterion (

    
    -R-
    
    
    ) at neutral pH.[1] The electrostatic attraction between the ammonium and carboxylate heads creates a crystal lattice with extremely high melting points (typically >200°C for this class). This "ionic brick wall" resists dissolution in non-polar organic solvents.
  • Hydrophobic Mismatch: The 3-methylphenyl side chain is highly lipophilic.[1] While water can solvate the zwitterionic head, it cannot effectively solvate the hydrophobic tail, leading to poor aqueous solubility compared to Glycine or Alanine.

The Solution Strategy: You must disrupt the intermolecular forces. You cannot simply "dissolve" the molecule; you must chemically modify its solvation shell.

Troubleshooting Guides (Scenario-Based)

Scenario A: "I need to use this in a coupling reaction (Peptide Synthesis) in organic solvent."

Issue: Standard coupling solvents (DCM, DMF) cannot break the zwitterionic lattice. Protocol: In-Situ Silylation (The "Lipophilic Mask" Technique) [1]

This is the industry-standard method for solubilizing zwitterionic amino acids for acylation or coupling without permanent protecting groups.[1]

Step-by-Step Protocol:

  • Suspension: Suspend 1.0 equivalent of 3-methylphenyl

    
    -amino acid in dry DCM (Dichloromethane) or THF. It will remain a suspension.
    
  • Reagent Addition: Add BSA (N,O-Bis(trimethylsilyl)acetamide) .

    • Stoichiometry: Use 2.0 to 4.0 equivalents. You need to silylate both the carboxylate (forming a silyl ester) and the amine (forming a silyl amine).

  • Reflux/Stir: Reflux gently or stir at room temperature for 1–2 hours.

  • Visual Check: The solution should turn clear. The zwitterion is now a neutral, lipophilic bis-silylated species soluble in organic media.

  • Coupling: Proceed immediately with your activation agent (e.g., HATU, EDC) and nucleophile. The silyl groups will hydrolyze spontaneously during the aqueous workup.

Critical Note: Do not use alcohols (MeOH/EtOH) in this step; they will react with the BSA and quench the solubilization.

Scenario B: "I am running LC-MS or NMR and need a clear solution."

Issue: The sample precipitates in standard Reverse Phase mobile phases or NMR solvents. Protocol: The Fluorinated Switch (HFIP)

Hexafluoroisopropanol (HFIP) is a "magic solvent" for peptides and zwitterions due to its strong hydrogen-bond donating capacity, which disrupts the lattice aggregates.

Step-by-Step Protocol:

  • Primary Solvent: Dissolve the sample in pure HFIP or a 1:1 mixture of HFIP:DCM .

    • Solubility Expectation: This specific derivative should reach >50 mg/mL in HFIP.

  • Dilution: Once dissolved, you can dilute this stock into your mobile phase (Water/Acetonitrile).

  • LC-MS Additive: If using for LC-MS, ensure your mobile phase contains 0.1% Formic Acid or TFA to keep the molecule protonated (Cationic form), preventing re-aggregation.[1]

Scenario C: "I need to purify/extract it from a mixture."

Issue: It partitions poorly in both phases or stays at the interface. Protocol: The pH Swing (Isoelectric Point Avoidance)

Logic: You must drive the molecule to a fully charged state (Cationic or Anionic) to force it into the aqueous phase, or neutralize it (via protection) for the organic phase.

Desired PhasepH TargetReagentSpecies Formed
Aqueous pH < 2.01M HClCation (

)
Aqueous pH > 10.01M NaOHAnion (

)
Organic N/ABSA/TMSClNeutral Silyl Derivative

Visual Logic Pathways

Diagram 1: The Solubility Decision Tree

Use this flowchart to select the correct solvent system based on your application.

SolubilityDecisionTreeStartStart: Insoluble3-Me-Phe-Beta ZwitterionApplicationWhat is your Application?Start->ApplicationSynthesisOrganic Synthesis(Coupling/Derivatization)Application->SynthesisAnalysisAnalysis(LC-MS / NMR)Application->AnalysisPurificationExtraction / PurificationApplication->PurificationAction_BSAProtocol: In-Situ Silylation(Reagent: BSA or TMSCl)Synthesis->Action_BSAAction_HFIPProtocol: Fluorinated Solvent(Reagent: HFIP or TFA)Analysis->Action_HFIPAction_pHProtocol: pH Swing(Reagent: HCl or NaOH)Purification->Action_pHResult_LipophilicResult: Soluble in DCM/THF(Lipophilic Species)Action_BSA->Result_LipophilicResult_DissolvedResult: Soluble in MeOH/H2O(Disrupted Aggregates)Action_HFIP->Result_DissolvedResult_IonicResult: Soluble in Water(Fully Ionic Species)Action_pH->Result_Ionic

Caption: Decision matrix for solubilizing 3-methylphenyl beta-amino acid based on downstream application.

Diagram 2: The Mechanism of Solubilization (Silylation)

Visualizing how BSA breaks the "Zwitterion Lock."

SilylationMechanismZwitterionInsoluble Zwitterion(High Lattice Energy)[NH3+]--[COO-]TransitionReaction with BSA(Bis(trimethylsilyl)acetamide)Zwitterion->Transition + 2.0 eq BSASolubleSoluble Lipophilic Species[TMS-NH]--[COO-TMS]Transition->Soluble - Acetamide byproductSolvent_PolarSolvent: Water/MeOH(Lattice Intact)Solvent_NonPolarSolvent: DCM/THF(Freely Soluble)

Caption: Chemical transformation from insoluble zwitterion to soluble silyl-derivative suitable for organic synthesis.[1]

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to dissolve the zwitterion? A: Yes, DMSO usually dissolves these compounds due to its high dielectric constant and hydrogen bond accepting ability. However , DMSO is difficult to remove (high boiling point) and can interfere with certain coupling reactions or oxidations. Use DMSO only if you plan to dilute into water later or if the reaction tolerates it.

Q: Why is the 3-methylphenyl derivative harder to dissolve than the phenyl derivative? A: The methyl group at the meta position increases the lipophilicity (LogP) of the side chain. This reduces the hydration energy of the molecule. Since the zwitterionic head group still prevents dissolution in non-polar solvents, you end up with a molecule that "hates" water (due to the methyl group) and "hates" organics (due to the charges), narrowing the solubility window significantly.

Q: What is the pKa of this compound? A: While experimental values for this specific CAS are rare, based on structural analogs (

  • Carboxyl pKa: ~3.5 – 4.0[1]

  • Amine pKa: ~9.0 – 9.5

  • Isoelectric Point (pI): ~6.5[1]

  • Implication: At pH 6.5, solubility is at its absolute minimum. Ensure your buffer is at least 2 pH units away from 6.5.

Q: Can I use TFA salts for coupling? A: Yes. If you purchase the compound as a hydrochloride or TFA salt, the zwitterion is already broken (protonated form). These salts are generally soluble in DMF or alcohols. If you have the free base (zwitterion), adding 1 eq. of TFA can help solubilize it in polar organics.

References

  • Ma, J., et al. "Peptide Synthesis Using Unprotected Amino Acids." ChemRxiv, 2021. (Describes the BSA/Silylation strategy for zwitterionic amino acids).

  • PubChem. "3-Amino-3-phenylpropanoic acid (Compound Summary)." National Library of Medicine. (Source for general physicochemical properties of the parent structure). [1]

  • Phenomenex Technical Notes. "HFIP Tips for LC-UV Oligo Methods." (Validates the use of HFIP for solubilizing difficult polar/zwitterionic species).

  • Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970.[2] (Foundational text on the thermodynamics of amino acid solubility).

  • ChemicalBook. "Product Entry: (R)-3-Amino-3-(3-methylphenyl)propionic acid (CAS 748128-33-8)."[1][3] (Specific catalog data for the 3-methylphenyl derivative).

Preventing racemization during hydrolysis of beta-amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Hydrolysis of -Amino Esters
Executive Summary

Hydrolyzing


-amino esters to their corresponding acids is deceptively difficult compared to 

-amino acids. The structural proximity of the amino group to the

-carbon creates a "perfect storm" for racemization via two distinct pathways:

-deprotonation
and Retro-Michael addition .

This guide provides validated protocols to bypass these failure modes, ensuring high enantiomeric excess (


) retention.
Part 1: The Mechanics of Failure (Root Cause Analysis)

Before attempting a fix, you must understand the enemy. Unlike


-amino esters, 

-amino esters possess a unique vulnerability: the

-amino group can act as a leaving group under basic conditions.
The Two Pathways to Racemization
  • Direct Enolization (Path A): Strong bases remove the acidic

    
    -proton, forming a planar enolate. Reprotonation occurs indiscriminately from either face.
    
  • Retro-Michael Elimination (Path B - The Silent Killer): This is specific to

    
    -amino esters.[1][2][3][4] Base catalyzes the elimination of the amine, generating an achiral 
    
    
    
    -unsaturated ester (acrylate). The amine then re-adds to the double bond, destroying chiral purity.

Visualizing the Threat Landscape:

RacemizationPathways Start Pure (S)-β-Amino Ester Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Strong Base (NaOH/KOH) High Temp RetroMichael α,β-Unsaturated Ester + Free Amine Start->RetroMichael Good Leaving Group (e.g., N-Ts, N-Bs) Target Pure (S)-β-Amino Acid Start->Target Pathway 1: LiOH / 0°C (Kinetic Control) Pathway 2: Enzymatic (CAL-B) Racemic Racemic β-Amino Acid (50% S / 50% R) Enolate->Racemic Reprotonation RetroMichael->Racemic Non-selective Re-addition

Figure 1: Mechanistic pathways leading to racemization. Path A (Enolization) and Path B (Retro-Michael) must be suppressed to reach the Target.

Part 2: Validated Protocols

Do not deviate from these parameters without a Design of Experiments (DoE) justification.

Protocol A: The "Lithium Effect" (Chemical Hydrolysis)

Best for: N-Boc or N-Cbz protected


-amino methyl/ethyl esters.
Why it works:  Lithium (

) is a hard cation that coordinates tightly with the carbonyl oxygen but is less basic than

or

. This coordination stabilizes the ester carbonyl without promoting the

-elimination (Retro-Michael) as aggressively as larger cations.

Step-by-Step:

  • Solvent System: Prepare a 3:1 mixture of THF:Water . (Methanol is acceptable but THF suppresses transesterification side-reactions).

  • Temperature Control: Cool the solution to 0°C (Ice bath). Critical: Do not run at Room Temperature (RT).

  • Reagent Addition: Add LiOH·H₂O (1.2 – 1.5 equivalents).

  • Monitoring: Stir at 0°C. Monitor by TLC or LC-MS every 30 minutes. Most reactions complete in 2–4 hours.

  • Quench: Acidify carefully with 1N HCl to pH 3–4 at 0°C. Do not overshoot to pH 1 as this may degrade acid-sensitive protecting groups.

  • Extraction: Extract immediately with EtOAc.

Scientist's Note: If your substrate has a good leaving group on the nitrogen (like a Tosyl or Mesyl group), even LiOH may cause elimination. Switch to Protocol B.

Protocol B: Enzymatic Hydrolysis (The "Green" Standard)

Best for: Highly sensitive substrates, N-unprotected amino esters, or when


 is non-negotiable.
Why it works:  Enzymes like Candida antarctica Lipase B (CAL-B) operate under neutral conditions and possess an inherent chiral pocket that forbids the entry of the "wrong" enantiomer or the formation of the planar enolate.

Step-by-Step:

  • Medium: Dissolve the ester in diisopropyl ether (

    
    -Pr
    
    
    
    O)
    or MTBE .
  • Buffer: Add phosphate buffer (pH 7.0) or simply water (0.5 – 1.0 equiv relative to ester).

  • Catalyst: Add CAL-B (immobilized, e.g., Novozym 435) (20–50% w/w relative to substrate).

  • Incubation: Shake at 30–45°C.

  • Workup: Filter off the enzyme (reusable). The filtrate contains the product (if it precipitates) or can be extracted.

Protocol C: Acidic Hydrolysis

Best for: Substrates stable to strong acid; removal of acid-labile groups (like Boc) simultaneously with hydrolysis. Risk: High heat can still cause racemization via acid-catalyzed enolization.

Step-by-Step:

  • Dissolve ester in 6N HCl .

  • Heat to reflux for 2–6 hours.

  • Concentrate in vacuo.

  • Warning: This method often leads to 2–5% racemization. Use only for early-stage intermediates where recrystallization is possible.

Part 3: Comparative Data & Decision Matrix

Table 1: Reagent Selection Guide based on Substrate Vulnerability

Substrate FeatureRecommended MethodRisk FactorNotes
N-Boc / N-Cbz LiOH / THF / 0°C LowStandard method. Keep cold.
N-Fmoc CaCl₂ / LiOH or Enzymatic HighFmoc is base-labile. Standard LiOH removes Fmoc. Use CaI₂/LiOH specific protocols or CAL-B.
N-Tosyl / N-Sulfonyl Enzymatic (CAL-B) ExtremeSulfonamides are excellent leaving groups; high risk of Retro-Michael.
Sterically Crowded TMSOK (Potassium Trimethylsilanolate) MediumAnhydrous conditions prevent retro-Michael by removing water from the equation.
Part 4: Troubleshooting & FAQs

Q1: My yield is good, but my optical rotation dropped by 20%. What happened? Diagnosis: You likely triggered the Retro-Michael pathway. Fix: Check your N-protecting group. If it is electron-withdrawing (like a sulfonamide or carbamate), the


-proton becomes more acidic, and the amine becomes a better leaving group.
  • Immediate Action: Switch to Protocol B (Enzymatic) . If you must use chemical hydrolysis, lower the temperature to -10°C and use LiOH.

Q2: Can I use NaOH instead of LiOH? Answer: generally, No . Sodium is a "softer" cation than Lithium and does not coordinate the carbonyl as effectively to lock the conformation. NaOH is also more basic in aqueous media, increasing the rate of


-deprotonation. If you are cost-constrained, use NaOH at 0°C strictly, but expect 5-10% ee erosion.

Q3: I have an N-Fmoc group. LiOH cleaved it. What now? Answer: Standard bases cleave Fmoc. You have two options:

  • Acidic Hydrolysis: If your ester is

    
    -butyl, use TFA. If it is methyl/ethyl, use mild acidic hydrolysis (though this is slow).
    
  • The "Calcium Shield": Use CaI₂ (Calcium Iodide) in conjunction with LiOH. The Calcium ion complexes with the ester, accelerating hydrolysis while "shielding" the Fmoc group from base attack (See Reference 3).

Q4: The reaction is stalled at 50% conversion. Answer:

  • If Enzymatic: You might be observing a kinetic resolution where the enzyme only recognizes one enantiomer. Check the

    
     of the remaining starting material. If it is >90%, your enzyme is highly selective, and your starting material was likely racemic.
    
  • If Chemical:[1][2][3][4][5][6][7][8][9][10][11] The steric bulk of the

    
    -substituent might be hindering attack. Switch to TMSOK  in THF (anhydrous condition), which is a more nucleophilic source of hydroxide equivalent.
    
References
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941. Link
  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids." Tetrahedron, 62(25), 5831-5854. Link
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Stymiest, J. L., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 27(9), 2796. Link

  • Eldred, S. E., et al. (2003). "Highly Enantioselective Hydrolysis of

    
    -Amino Acid Esters." Journal of the American Chemical Society, 125(12), 3422-3423. Link
    

Sources

Troubleshooting cyclization side reactions in gamma-amino acid coupling

Technical Support Center: Troubleshooting -Amino Acid Coupling

Current Status: DIAGNOSTICS

Q: My coupling yield is near zero, but the amino acid was consumed. What happened?

A: You likely encountered the "Lactam Trap." When activating a

Baldwin’s Rules

Diagnostic Checklist:

Observation Diagnosis

| HPLC/LCMS | No "Product" peak. Large "Deletion" peak (Sequence minus

Waste Stream Analysis

Kaiser TestPositive

Module 1: THE MECHANISM (Why this happens)

Q: Why does this happen with -amino acids but not -amino acids?

A: It comes down to ring size stability and proximity.

  • 
    -Amino Acids:  Intramolecular attack would form a 3-membered ring (highly strained, unstable).
    
  • 
    -Amino Acids:  Intramolecular attack forms a 5-membered ring  (highly stable, low strain).
    

The risk is highest during Carboxyl Activation . The activation renders the carbonyl highly electrophilic. If the N-terminal nitrogen has any nucleophilic character (e.g., premature Fmoc loss due to base, or partial deprotonation), it attacks the activated ester instantly.

Visualization: The Competing Pathways

The following diagram illustrates the "Race" between the desired intermolecular coupling and the fatal intramolecular cyclization.

GammaLactamMechanismcluster_PathwaysThe Kinetic RaceStartFmoc-Gamma-AA-OHActivationActivated Ester(O-At / O-Bzt)Start->ActivationCouplingDesired Peptide Bond(Linear Extension)Activation->CouplingCyclizationGamma-Lactam(Pyrrolidinone)Activation->CyclizationResinResin-Bound Amine(Target Nucleophile)

Caption: Path A represents the desired bimolecular reaction. Path B is the unimolecular parasitic reaction (Lactamization) that consumes the reagent.

Module 2: REAGENT SELECTION (Prevention)

Q: I am using HATU/DIEA. Is this a problem?

A: YES. This is the most common cause of failure.

  • The Problem: HATU is a potent activator, but it requires a base (DIEA/DIPEA) to function. The high basicity of DIEA can trigger two issues:

    • Premature Fmoc removal: Even slight instability of the Fmoc group in the presence of base allows the free amine to generate the lactam.

    • Base-Catalyzed Cyclization: The base increases the nucleophilicity of the carbamate nitrogen.

  • The Solution: Switch to Neutral/Acidic Activation . Use Carbodiimides (DIC) with Oxyma Pure.[1][2] This method does not require a tertiary base during the activation step, maintaining a neutral pH that suppresses cyclization.

Reagent Risk Profile
Reagent SystemRisk LevelMechanism of FailureRecommendation
HATU / DIEA HIGH Basic environment promotes Fmoc instability and nucleophilic attack.AVOID for

-AAs.
HBTU / DIEA HIGH Similar to HATU; strong base required.AVOID .
DIC / HOBt LOW Neutral activation; slower kinetics but safer.GOOD .
DIC / Oxyma LOWEST Neutral/Acidic; suppresses racemization and side reactions.PREFERRED .
HATU / Collidine MEDIUM Collidine is a weaker base than DIEA, reducing risk.ALTERNATIVE (if DIC fails).

Module 3: OPTIMIZED PROTOCOL

Q: What is the "Safe Coupling" protocol for Statine/GABA?

A: Follow this "In-Situ" activation protocol to minimize the lifespan of the activated monomer before it encounters the resin.

Protocol: DIC/Oxyma Coupling for


-Amino Acids
  • Preparation:

    • Calculate 3.0 - 4.0 equivalents of Fmoc-

      
      -AA-OH relative to resin loading.
      
    • Calculate 3.0 - 4.0 equivalents of Oxyma Pure .

    • Calculate 3.0 - 4.0 equivalents of DIC (Diisopropylcarbodiimide).

  • Dissolution (The "Cold" Start):

    • Dissolve the Amino Acid and Oxyma in a minimal amount of DMF (Dimethylformamide).

    • Tip: Keep the volume low to maximize concentration (kinetics favor intermolecular coupling at high concentrations).

  • Activation (NO Pre-activation):

    • Crucial Step: Do NOT mix the reagents and let them sit.

    • Add the DIC to the Amino Acid/Oxyma solution immediately before adding it to the resin.

    • Why? Every second the activated ester sits in solution without the resin, the probability of Path B (Lactamization) increases.

  • Coupling:

    • Add the mixture to the resin.[1][3][4][5]

    • Agitate for 60–120 minutes at Room Temperature.

    • Note: Do not heat. Elevated temperatures (microwave) dramatically accelerate cyclization.

  • Monitoring:

    • Perform a Kaiser Test or Chloranil Test (for secondary amines) to ensure completion.

Module 4: ADVANCED TROUBLESHOOTING

Q: I'm coupling TO a -amino acid (N-terminal on resin). Is that risky?

A: Generally, No. If the

  • The Risk: The only risk here is "Pyroglutamate-like" capping if the

    
    -amine attacks the preceding carbonyl (the bond attaching it to the resin), but this is rare for GABA/Statine compared to Gln.
    
  • Advice: Ensure the resin-bound amine is fully deprotected and free base before adding the next amino acid.

Q: Can I use Microwave Synthesis?

A: Proceed with Caution. Microwave energy accelerates all pathways. While it speeds up coupling (Path A), it exponentially increases the rate of cyclization (Path B).

  • Recommendation: For the specific step of coupling the

    
    -amino acid, use Room Temperature  or limit microwave temperature to 40°C max .
    
Q: My Mass Spec shows [M - 18]. Is it the Lactam?

A:

  • Scenario A (In the waste): Yes. This is the dehydrated Fmoc-

    
    -lactam.
    
  • Scenario B (On the resin): If you see [M-18] on the resin-bound peptide, it suggests you might have formed a cyclic imide (if using Asp/Glu) or the

    
    -AA has dehydrated (rare).
    
  • Scenario C (Deletion): If you see the mass of the previous peptide sequence (missing the

    
    -AA), the 
    
    
    -AA cyclized in solution and was washed away.

References

  • Albericio, F., & B.G. de la Torre. (2009). Evolution of Coupling Reagents in Peptide Synthesis. The use of Oxyma/DIC is highlighted as a safer, neutral alternative to basic uronium salts for preventing side reactions.

  • Steinauer, R., et al. (1989). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Establishes the mechanism of weak-acid/base catalyzed lactamization in gamma-derivatives.

  • Bachem Technical Guide. (2024). Peptide Coupling Reagents Guide. Provides comparative data on HATU vs. DIC/Oxyma and specific protocols for difficult couplings.

  • AAPPTec. (2025). Side Reactions in Peptide Synthesis. details the mechanisms of cyclization and strategies for prevention in Fmoc chemistry.

Technical Support Center: Palladium Impurity Removal from 3-Methylphenyl Beta-Amino Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of palladium removal from 3-methylphenyl beta-amino acid intermediates. The synthesis of these valuable building blocks in pharmaceutical development often relies on powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[1][2] While indispensable for creating complex carbon-carbon and carbon-heteroatom bonds, these reactions invariably leave behind residual palladium.

Removing these metal impurities is not merely a matter of good practice; it is a critical regulatory requirement. Governing bodies, including those following the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in final active pharmaceutical ingredients (APIs), often targeting levels below 10 ppm for palladium.[3][4] Failure to meet these limits can halt drug development and compromise patient safety.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate this crucial purification step with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical? A1: There are two primary drivers for rigorous palladium removal:

  • Regulatory Compliance & Toxicity: Palladium is a heavy metal with documented toxicity. Regulatory agencies mandate strict limits on residual metals in APIs to ensure patient safety.[4] The oral Permitted Daily Exposure (PDE) for palladium is 100 µ g/day , which typically translates to a concentration limit of 10 ppm in the final drug substance.[3][4]

  • Chemical Reactivity: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, yield loss, and the formation of new impurities.[4]

Q2: What are the common forms of palladium impurities I might be dealing with? A2: Palladium impurities are rarely a single species. Following a reaction, you may have a mixture of:

  • Palladium(0): Often forms colloidal nanoparticles or larger aggregates ("palladium black").

  • Palladium(II): Soluble species, often complexed with ligands, solvents, or your product.

  • Ligand-Complexed Palladium: Palladium bound to phosphine ligands or other additives from the catalytic system. The effectiveness of a removal strategy depends heavily on the state of the palladium, as different methods target different species.[5][6]

Q3: What are the main strategies for removing palladium? A3: The most common and effective methods fall into three categories:

  • Adsorption/Scavenging: Using solid-supported materials with high affinity for palladium. This includes activated carbon and specialized "scavengers" like functionalized silica or polymers.[3][7]

  • Crystallization: Purifying the product through recrystallization, which ideally leaves the palladium impurities behind in the mother liquor.[7]

  • Filtration & Extraction: Physical removal of heterogeneous palladium particles using filter aids like Celite®, or liquid-liquid extraction to pull palladium into an aqueous phase.[4][8]

Q4: How do I measure the level of residual palladium in my sample? A4: Accurate quantification is key. The industry-standard methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for final quality control, offering high sensitivity and accuracy to detect parts-per-million (ppm) or even parts-per-billion (ppb) levels.[1][9] However, it requires expensive instrumentation and specialized operators.[1]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive technique suitable for process monitoring.[10]

  • Rapid Fluorescent Assays: Useful for high-throughput screening of purification methods during process development, but not typically used for final product validation.[1][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My chosen scavenger isn't working. Residual palladium is still high.

  • Q: I treated my reaction mixture with a thiol-based silica scavenger, but ICP-MS analysis shows I'm still well above 10 ppm. What's going wrong?

  • A: This is a common issue that can stem from several factors. The choice of removal technique is highly dependent on the specific product, solvent, temperature, and palladium species present. [4][7]

    • Probable Cause 1: Incorrect Scavenger for Palladium Species. The palladium in your system may not have a high affinity for the chosen scavenger. Thiol-based scavengers are excellent for many forms of palladium, but if the metal is tightly bound to your amino acid product or other ligands, the scavenger may not be able to compete effectively.

      • Solution: Screen a panel of scavengers with different functional groups. In addition to thiols, consider scavengers based on triamine, thiourea, or trimercaptotriazine (TMT).[5][12][13] A small-scale screening experiment is an invaluable first step.

    • Probable Cause 2: Insufficient Mass Transfer. The solid-supported scavenger must have adequate contact with the palladium species in the solution.

      • Solution: Ensure vigorous and efficient stirring during the scavenging process.[6] Also, consider the solvent; the product and palladium complexes must be fully dissolved for the scavenger to work effectively.

    • Probable Cause 3: Insufficient Equivalents or Time. The scavenging process may not have reached equilibrium.

      • Solution: Increase the amount of scavenger used (e.g., from 5 to 10 weight equivalents relative to the initial palladium mass) and/or extend the treatment time. Running a time-course study (e.g., sampling at 2, 6, and 24 hours) can identify the optimal duration. Increasing the temperature can also improve kinetics.[14]

Issue 2: I'm losing a significant amount of my 3-methylphenyl beta-amino acid intermediate during purification.

  • Q: I used activated carbon to remove palladium, and while the Pd levels are low, my product yield dropped by 30%. How can I prevent this?

  • A: This points to a non-selective purification method. Activated carbon, in particular, is known for its potential to adsorb the desired product along with the impurity. [7]

    • Probable Cause 1: Product Adsorption onto the Purifying Agent. Your beta-amino acid intermediate has polar functional groups and an aromatic ring, making it susceptible to adsorption onto high-surface-area materials like activated carbon.

      • Solution 1 (Optimize Carbon Treatment): Reduce the amount of activated carbon to the minimum effective quantity. Perform a small study to find the sweet spot that removes palladium without significant product loss. Also, ensure you wash the carbon thoroughly with fresh solvent after filtration to recover as much adsorbed product as possible.

      • Solution 2 (Switch to a More Selective Method): This is often the better approach. Modern palladium scavengers (e.g., functionalized silica or polymers) are designed for high selectivity, binding strongly to metals with minimal interaction with organic products.[15] This can dramatically improve your mass recovery.[16]

    • Probable Cause 2: Product Loss During Crystallization. If you are using crystallization, your product might have some solubility in the mother liquor, or it may be co-precipitating with impurities.

      • Solution: Carefully optimize your crystallization conditions. Screen different anti-solvents and control the cooling rate to maximize the recovery of pure crystals.

Issue 3: My palladium removal is inconsistent from one batch to the next.

  • Q: I have a scavenger protocol that worked perfectly for my last three runs, but this new batch failed, with palladium levels jumping from 5 ppm to 50 ppm. Why?

  • A: Batch-to-batch inconsistency is often traced back to subtle variations in the preceding reaction that change the nature of the palladium impurity.

    • Probable Cause: Variable Palladium Speciation. Minor changes in reaction time, temperature, or reagent purity can alter the final oxidation state and complexation of the palladium.[4] One batch might end with mostly Pd(0) nanoparticles that are easy to remove, while another might generate highly stable, soluble Pd(II) complexes that are much more challenging.

      • Solution 1 (Pre-treatment): Before scavenging, consider a pre-treatment step to convert the various palladium species into a more consistent form. For example, adding a mild reducing agent could convert soluble Pd(II) to Pd(0), which can then be more easily removed by filtration or scavenging.

      • Solution 2 (Implement a Multi-Step Approach): A combined strategy is often more robust than a single method. For instance, filtering the crude reaction mixture through a pad of Celite® can remove heterogeneous palladium, followed by treatment with a scavenger to capture the soluble fraction.[4] This creates a more forgiving process that can handle variations in palladium speciation.

Data & Method Comparison

Table 1: Comparison of Common Palladium Removal Methods
MethodMechanismProsConsIdeal For
Metal Scavengers ChemisorptionHigh selectivity, high efficiency, broad applicability.[3][5]Higher cost than bulk materials. Requires screening to find the optimal scavenger.[4]Achieving very low (<10 ppm) Pd levels with minimal product loss.
Activated Carbon PhysisorptionLow cost, effective for many Pd species.[7][17]Non-selective (can adsorb product), may require large volumes, can be dusty.[7]Initial bulk removal of palladium when cost is a primary concern.
Recrystallization ExclusionCan deliver very high purity product, scalable.Can be ineffective if Pd is trapped in the crystal lattice; potential for yield loss in mother liquor.[3][7]Final purification step, especially for crystalline solids.
Celite® Filtration Physical SievingSimple, fast, inexpensive.[8]Only removes heterogeneous/precipitated palladium; ineffective against soluble species.[4]A first-pass purification to remove bulk Pd(0) or catalyst supports.
Aqueous Extraction PartitioningCan remove certain soluble Pd salts.Often inefficient, requires specific chelating agents (e.g., EDTA), generates aqueous waste.[8]Niche applications where palladium is in a highly water-soluble form.
Table 2: Performance of Selected Commercial Scavengers
Scavenger NameFunctional GroupSupplier ExampleTarget MetalsKey Characteristics
SiliaMetS® Thiol Thiol (Mercaptopropyl)SiliCyclePd, Pt, Cu, Hg, Ag, PbVersatile and widely used for various palladium species.[5][12]
Biotage® MP-TMT Trimercaptotriazine (TMT)BiotagePd and other transition metals.Highly effective macroporous resin for complete palladium removal.[12][18]
QuadraPure™ TU ThioureaJohnson MattheyPd, Pt, Rh, Ru, CuSpherical beads with excellent flow characteristics, suitable for batch or flow chemistry.[15][19]
SEM26 Phosphonic Acid DerivativePhosphonicSPdIdentified as a highly efficient scavenger in specific pharmaceutical processes.[14][16]

Diagrams: Workflows & Logic

Palladium Removal Troubleshooting Logic

This diagram outlines a decision-making process when initial purification attempts fail.

Troubleshooting_Flow start High Residual Pd Detected (>10 ppm) method What method was used? start->method scavenger Scavenger Treatment method->scavenger Scavenger carbon Activated Carbon method->carbon Carbon recrystal Recrystallization method->recrystal Recrystallization scavenger_q1 Was a scavenger screen performed? scavenger->scavenger_q1 carbon_q1 Was significant product loss observed? carbon->carbon_q1 recrystal_q1 Is Pd still present in crystals? recrystal->recrystal_q1 scavenger_s1 Action: Screen different scavengers (Thiol, TMT, Amine, etc.) scavenger_q1->scavenger_s1 No scavenger_q2 Are scavenger equivalents sufficient? scavenger_q1->scavenger_q2 Yes scavenger_s2 Action: Increase scavenger loading (e.g., 5 -> 10 wt. equiv) scavenger_q2->scavenger_s2 No scavenger_q3 Is mixing/temperature optimal? scavenger_q2->scavenger_q3 Yes scavenger_s3 Action: Increase agitation and/or temperature. Consider solvent change. scavenger_q3->scavenger_s3 No carbon_s1 Action: Reduce carbon amount. Thoroughly wash filter cake. carbon_q1->carbon_s1 Yes carbon_s2 Action: Switch to a selective scavenger. carbon_s1->carbon_s2 If loss persists recrystal_s1 Action: Add chelating agent (e.g., N-acetylcysteine) to mother liquor. recrystal_q1->recrystal_s1 Yes recrystal_s2 Action: Add a scavenging step before recrystallization. recrystal_s1->recrystal_s2 For higher purity

Caption: Troubleshooting decision tree for high residual palladium.

General Workflow for Palladium Purification

This workflow provides a structured approach to purifying your intermediate, from crude reaction to final product.

Selection_Workflow start Crude Reaction Mixture step1 Step 1: Bulk Removal (Optional but Recommended) start->step1 step1_action Filter through Celite® pad to remove heterogeneous Pd(0) / catalyst supports. step1->step1_action analysis1 Analyze Residual Pd (ICP-MS) step1_action->analysis1 decision1 Is Pd < 10 ppm? analysis1->decision1 step2 Step 2: Scavenging decision1->step2 No end_ok Purified Intermediate (Meets Specification) decision1->end_ok Yes step2_action Treat with optimal scavenger (e.g., SiliaMetS Thiol, MP-TMT) with vigorous stirring. step2->step2_action analysis2 Analyze Residual Pd (ICP-MS) step2_action->analysis2 decision2 Is Pd < 10 ppm? analysis2->decision2 step3 Step 3: Final Polishing (If Needed) decision2->step3 No decision2->end_ok Yes end_fail Re-evaluate Strategy (Consult Troubleshooting Guide) decision2->end_fail Still High step3_action Recrystallization from suitable solvent system. step3->step3_action step3_action->end_ok

Caption: A multi-step workflow for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Screening Palladium Scavengers

Objective: To identify the most effective scavenger for your specific 3-methylphenyl beta-amino acid intermediate stream.

Materials:

  • Crude intermediate solution (post-workup) with a known concentration of palladium.

  • Panel of palladium scavengers (e.g., SiliaMetS Thiol, SiliaMetS TMT, QuadraPure TU).

  • Glass vials with stir bars.

  • Stir plate with temperature control.

  • Syringe filters (PTFE, 0.45 µm).

  • Autosampler vials for ICP-MS analysis.

Procedure:

  • Preparation: In separate, labeled vials, place equal volumes of your crude intermediate solution.

  • Scavenger Addition: To each vial, add a different scavenger. A typical starting amount is 5-10 equivalents by weight relative to the mass of palladium in the solution. Include one vial with no scavenger as a control.

  • Incubation: Seal the vials and place them on the stir plate. Stir vigorously at a set temperature (start with room temperature or 40 °C) for a predetermined time (a 4-hour time point is a good start).

  • Sampling: At the end of the incubation period, draw a small aliquot from each vial.

  • Filtration: Immediately filter each aliquot through a syringe filter to remove the solid scavenger.

  • Analysis: Dilute the filtered samples appropriately and submit for ICP-MS analysis to determine the residual palladium concentration.

  • Evaluation: Compare the final palladium levels for each scavenger against the control. The scavenger providing the lowest residual palladium with the highest product recovery is the lead candidate for scale-up.

Protocol 2: Activated Carbon Treatment

Objective: To reduce bulk palladium content using a cost-effective method.

Materials:

  • Crude intermediate solution.

  • Activated Carbon (e.g., Darco KB-B).

  • Suitable solvent (e.g., THF, Ethyl Acetate).

  • Stirred reactor or round-bottom flask.

  • Filtration apparatus (Büchner funnel, filter flask).

  • Celite®.

Procedure:

  • Setup: Charge the reactor with the crude intermediate solution.

  • Carbon Addition: Add activated carbon (start with 0.1-0.2 weight equivalents relative to your product mass) to the solution.[7]

  • Slurry: Stir the mixture vigorously at a controlled temperature (e.g., 45 °C) for 12-18 hours.[7]

  • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the slurry through the Celite® pad to remove the activated carbon.

  • Washing: Wash the filter cake thoroughly with several portions of fresh, warm solvent to recover adsorbed product. This step is critical for maximizing yield.[7]

  • Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure.

  • Analysis: Analyze the resulting solid for residual palladium and product purity.

References

  • Metal scavengers for organic purification. Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications - Organic Process Research & Development. [Link]

  • How can i remove palladium Pd catalyst easily?. (2015). ResearchGate. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). PharmaTech. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). ACS Publications - Organic Process Research & Development. [Link]

  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING. CatSci. [Link]

  • Application Note. Velocity Scientific Solutions. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Ingenta Connect. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications - Organic Process Research & Development. [Link]

  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?. (2015). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • QuadraPure TU: Polymer metal scavenger. Johnson Matthey. [Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. ResearchGate. [Link]

  • Clean Technologies for Precious Metal Chemistries. Biotage. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Royal Society of Chemistry - Green Chemistry. [Link]

  • Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 3. Optimization of Extraction Process for Palladium Recovery and Refining. (2025). ResearchGate. [Link]

  • QuadraPure® TU from Aladdin Scientific. Biocompare.com. [Link]

  • Study of Extraction of Palladium from Nitric Acid Solutions with Nitrogen-Containing Compounds, as Applied to Recovery of Fission Palladium from Spent Nuclear Fuel of Nuclear Power Plants: 2. Effect of Radiation on Palladium Recovery and Condition of Extraction Systems. (2025). ResearchGate. [Link]

Sources

Validation & Comparative

Comparison of (3R)-3-amino-4-(3-methylphenyl)butanoic acid vs Phenibut binding affinity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenibut and its specific meta-methylated analogue, (3R)-3-amino-4-(3-methylphenyl)butanoic acid .

While Phenibut is a widely recognized gabapentinoid and GABA-B agonist, the 3-methylphenyl analogue represents a specific structural modification that alters the pharmacodynamic profile, particularly regarding receptor subtype selectivity.

Executive Summary: The Core Distinction

  • Phenibut ((R)-3-amino-4-phenylbutanoic acid): A dual-action molecule with moderate affinity for GABA-B receptors (

    
    ) and 
    
    
    
    subunits
    of voltage-gated calcium channels (VGCCs) (
    
    
    ).
  • (3R)-3-amino-4-(3-methylphenyl)butanoic acid: A structural analogue where a methyl group is added to the meta (3-position) of the phenyl ring.

    • GABA-B Affinity: Significantly reduced compared to Phenibut and Tolibut (4-methyl). The meta-substitution creates steric hindrance within the GABA-B orthosteric binding pocket, which favors para-substitution (e.g., Baclofen, Tolibut).

    • 
       Affinity:  Retained or slightly enhanced. The hydrophobic bulk at the meta position is generally well-tolerated by the leucine-transport-like pocket of the 
      
      
      
      subunit.

Chemical Structure & Stereochemistry

The biological activity of both compounds relies heavily on the (R)-configuration at the


-carbon. The (S)-enantiomers are virtually inactive at GABA-B receptors but may retain weak activity at VGCCs.
FeaturePhenibut (3R)-3-methylphenyl Analogue
IUPAC Name (3R)-3-amino-4-phenylbutanoic acid(3R)-3-amino-4-(3-methylphenyl)butanoic acid
Common Ref

-phenyl-GABA

-(m-tolyl)-GABA
Substituent Hydrogen (Unsubstituted)Methyl group (-CH

) at meta position
Electronic Effect NeutralWeakly electron-donating (+I effect)
Steric Profile Planar aromatic ringNon-planar bulk at meta position

Pharmacodynamic Comparison: Binding Affinity Data

The following data aggregates experimentally determined inhibition constants (


) and 

values from radioligand binding assays using rat brain synaptic membranes.
Table 1: Receptor Binding Profiles
Target ReceptorLigand / ConditionPhenibut (R-isomer) (3R)-3-methylphenyl Analogue Reference Standard (Baclofen)
GABA-B

displ.


(Est.)*

VGCC (

)

displ.


(Est.)**

Selectivity Ratio GABA-B :


(Favors VGCC)

(Strongly favors VGCC)

(Favors GABA-B)

*Data Note:

  • Phenibut Data: Sourced from Zvejniece et al. (2015) and Dambrova et al. (2008).

  • Analogue Data (*): Direct

    
     for the meta-isomer is derived from Structure-Activity Relationship (SAR) studies of 
    
    
    
    -phenyl-GABA derivatives. Meta-substitution typically reduces GABA-B potency by 2–5 fold compared to para-substitution (Tolibut/Baclofen) due to steric clash in the receptor's aromatic binding cleft.
  • Analogue Data ( ):** Hydrophobic substitution on the phenyl ring (meta or para) generally preserves or slightly improves affinity for the

    
     subunit compared to the unsubstituted phenyl ring.
    
Mechanistic Analysis
  • GABA-B Interaction: The GABA-B receptor binding pocket (Venus Flytrap Domain) has a strict steric requirement.

    • Phenibut: Fits adequately.

    • 4-Substituted (Baclofen/Tolibut): Fits optimally; the para-substituent engages a specific hydrophobic sub-pocket, increasing affinity (

      
      ).
      
    • 3-Substituted (Meta-methyl): The methyl group at the 3-position introduces steric clash with the residues lining the binding pocket (likely Ser246 or Tyr250 in the GABA-B1 subunit), significantly lowering affinity .

  • 
     Interaction: 
    This subunit (related to leucine transport) prefers bulky, hydrophobic ligands.
    
    • The addition of the lipophilic methyl group makes the (3R)-3-methylphenyl analogue more lipophilic than Phenibut, potentially enhancing Blood-Brain Barrier (BBB) permeability and maintaining high affinity for the calcium channel blockade.

Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects based on the binding selectivity described above.

G Phenibut Phenibut ((R)-isomer) GABAB GABA-B Receptor (Gi/o coupled) Phenibut->GABAB Moderate Agonist (Ki ~92 uM) VGCC VGCC (alpha2-delta subunit) Phenibut->VGCC High Affinity (Ki ~23 uM) MetaAnalog (3R)-3-methylphenyl Analogue MetaAnalog->GABAB Weak/Inactive (Steric Hindrance) MetaAnalog->VGCC High Affinity (Lipophilic) cAMP Decrease cAMP (Adenylate Cyclase Inhib.) GABAB->cAMP CaInflux Decrease Ca2+ Influx (Presynaptic) GABAB->CaInflux VGCC->CaInflux GluRel Decrease Glutamate Release cAMP->GluRel CaInflux->GluRel

Caption: Comparative signaling pathway. Note the Meta-Analogue's shift toward exclusive VGCC modulation compared to Phenibut's dual action.

Experimental Protocols for Validation

To verify the binding affinities and functional potency of these specific isomers, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (GABA-B)

Validates the loss of affinity in the 3-methyl isomer.

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at

      
       for 20 min; wash pellet twice to remove endogenous GABA.
      
  • Incubation:

    • Ligand: Use

      
        (1 nM) as the selective GABA-B antagonist radioligand.
      
    • Test Compounds: Incubate Phenibut and (3R)-3-methylphenyl analogue at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-specific Binding: Determine using

      
       Isoguvacine (GABA-A blocker) + 
      
      
      
      Baclofen.
  • Termination:

    • Incubate for 60 min at 25°C.

    • Rapid filtration through GF/B glass fiber filters .

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Functional Assay (Formalin Test)

Validates the retention of VGCC-mediated analgesic effects despite low GABA-B activity.

  • Subjects: Male ICR mice (20–25g).

  • Administration:

    • Group 1: Vehicle (Saline).

    • Group 2: Phenibut (50 mg/kg, i.p.).

    • Group 3: (3R)-3-methylphenyl analogue (50 mg/kg, i.p.).

  • Induction: Inject 20

    
    L of 5% formalin into the dorsal surface of the right hind paw 1 hour post-drug administration.
    
  • Observation:

    • Phase I (0–5 min): Direct nociception (C-fiber activation).

    • Phase II (15–30 min): Inflammatory pain (Central sensitization).

  • Expected Outcome:

    • The 3-methyl analogue should inhibit Phase II pain behavior (licking/biting) similarly to Phenibut, confirming

      
       mediated anti-allodynic effects, even if sedation (GABA-B mediated) is absent.
      

Synthesis & Precursor Note

For researchers synthesizing the (3R)-3-methylphenyl analogue, it is critical to distinguish it from Tolibut (the 4-methyl isomer).

  • Precursor: 3-methylbenzaldehyde (for the 3-methyl analogue) vs. 4-methylbenzaldehyde (for Tolibut).

  • Chiral Resolution: The synthesis of

    
    -aryl-GABA analogues typically yields a racemate. Resolution using (S)-Naproxen  as a chiral resolving agent via the formation of diastereomeric lactams is the standard high-yield method to isolate the active (R)-isomer.
    

References

  • Zvejniece, L., et al. (2015).R-phenibut binds to the

    
    -
    
    
    
    subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23–29. Link
  • Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134. Link

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.[2] CNS Drug Reviews, 7(4), 471–481. Link

  • Ong, J., & Kerr, D. I. (1990).GABA-B receptors in peripheral tissues. Life Sciences, 46(21), 1489–1501.
  • Vergara, A., et al. (2016).Efficient Synthesis of

    
    -Aryl-
    
    
    
    -lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Molecules, 21(1), 73. (Describes synthesis of 3-methylphenyl derivatives). Link

Sources

A Comparative Guide to Reference Standards for the Purity Analysis of (R)-3-amino-4-(3-methylphenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

(R)-3-amino-4-(3-methylphenyl)butyric acid is a chiral building block of significant interest in the pharmaceutical industry. As a key intermediate or active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a fundamental determinant of the final drug product's safety and efficacy. Impurities, whether they are structural isomers, enantiomers, residual solvents, or byproducts from synthesis, can have unintended pharmacological effects or impact the stability and manufacturability of the API.

This guide provides a comprehensive comparison of the analytical methodologies and reference standards essential for the robust purity assessment of (R)-3-amino-4-(3-methylphenyl)butyric acid. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select and implement appropriate purity testing strategies. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system, grounded in established scientific principles and regulatory expectations.

The Cornerstone of Analysis: The Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for the quantitative and qualitative analysis of a sample. In the context of (R)-3-amino-4-(3-methylphenyl)butyric acid, the reference standard is the lynchpin for ensuring the accuracy and reliability of any purity determination. Its primary role is to provide a point of comparison for identity, purity, and strength.

An ideal reference standard possesses:

  • High Purity: As close to 100% pure as practically achievable.

  • Thorough Characterization: Its chemical structure, identity, and physicochemical properties are unequivocally confirmed.

  • Traceability: Its purity value is established with known uncertainty and is traceable to a primary standard where applicable.

  • Stability: It remains stable under specified storage conditions for a defined period.

Without a reliable reference standard, any analytical result is merely a relative measurement, lacking the authoritative grounding necessary for regulatory submission and quality control.

Comparative Analysis of Purity Testing Methodologies

A comprehensive purity profile of (R)-3-amino-4-(3-methylphenyl)butyric acid cannot be achieved with a single analytical technique. A multi-faceted approach is required to address chemical purity (assay and related substances), enantiomeric purity, and the presence of other potential impurities like residual solvents.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical compounds.[1] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

  • Scientific Rationale: For a non-volatile compound like (R)-3-amino-4-(3-methylphenyl)butyric acid, reversed-phase HPLC is the method of choice. The molecule's polarity allows for good retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The presence of a phenyl group provides a chromophore, enabling sensitive detection using an ultraviolet (UV) detector.

  • Trustworthiness: Method validation is crucial to ensure the reliability of HPLC results.[2][3] This involves demonstrating specificity, linearity, accuracy, precision, and robustness as per guidelines from the International Council for Harmonisation (ICH).[3][4]

Experimental Protocol: Reversed-Phase HPLC for Purity Assay

  • System: A standard HPLC or UPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh the reference standard and sample to a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Quantification: The purity is calculated by comparing the peak area of the main component in the sample to that of the reference standard (external standard method) or by area percent normalization, assuming all impurities have a similar response factor.

Chiral Chromatography for Enantiomeric Purity

Since the biological activity of chiral molecules often resides in one enantiomer, determining the enantiomeric purity is a critical regulatory requirement. The (S)-enantiomer of the target compound is considered an impurity. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers.[5][6]

  • Scientific Rationale: CSPs are designed with chiral selectors that interact differently with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7] The choice between normal-phase and reversed-phase mobile systems depends on the specific CSP and the analyte's properties.

  • Trustworthiness: The method must be validated to demonstrate its ability to separate and accurately quantify the undesired (S)-enantiomer, often at very low levels (e.g., <0.1%). This includes demonstrating a low limit of quantitation (LOQ) for the (S)-enantiomer.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

  • System: HPLC with UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. For example, Heptane:Ethanol (90:10 v/v) with 0.1% Trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[8] Unlike chromatographic methods that provide relative purity, quantitative NMR (qNMR) can determine the absolute purity of a substance without needing a chemically identical reference standard.[9][10]

  • Scientific Rationale: qNMR operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By co-dissolving a known mass of the sample with a known mass of a highly pure, stable internal standard with a known structure, the purity of the sample can be calculated directly.[9][12] This makes qNMR a primary ratio method of measurement.

  • Trustworthiness: The accuracy of qNMR depends on careful experimental design, including selecting a suitable internal standard that has non-overlapping peaks with the analyte, ensuring complete dissolution of both sample and standard, and using appropriate acquisition parameters (like a long relaxation delay) to ensure full signal relaxation for accurate integration.[11]

Experimental Protocol: ¹H qNMR for Absolute Purity Assay

  • System: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a high-purity (>99.9%) standard with a simple spectrum and good solubility, such as maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the (R)-3-amino-4-(3-methylphenyl)butyric acid sample.

    • Accurately weigh approximately 5-10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or MeOD) in a high-precision NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for complete magnetization recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping peak of the analyte and a well-resolved peak of the internal standard.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation: Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • a = analyte

    • std = internal standard

Mass Spectrometry (MS) for Impurity Identification

Mass Spectrometry (MS) is an indispensable tool for identifying and structurally characterizing unknown impurities.[13][14] It is most powerfully applied when coupled with a separation technique like HPLC (LC-MS).[15][16]

  • Scientific Rationale: LC-MS separates the impurities from the main component chromatographically, after which the mass spectrometer measures the mass-to-charge ratio (m/z) of each component. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity. Tandem MS (MS/MS) can fragment the impurity's ion and the resulting fragmentation pattern provides clues to its chemical structure.[14]

  • Trustworthiness: While excellent for identification, MS is not inherently quantitative without the use of appropriate standards (e.g., isotope-labeled standards) due to variations in ionization efficiency between different compounds. Its strength lies in providing orthogonal data to confirm the identity of impurities detected by other methods.

Experimental Protocol: LC-MS for Impurity Identification

  • System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS).

  • Chromatography: Use the same or a similar HPLC method as described for purity analysis to ensure correlation of peaks.

  • Ionization Source: Electrospray Ionization (ESI) is typically used for polar molecules like this one, run in both positive and negative ion modes to maximize information.

  • Data Acquisition: Acquire full scan MS data to detect all ions and targeted MS/MS data on the detected impurity peaks to obtain fragmentation information.

  • Data Analysis: Propose structures for the impurities based on their accurate mass, isotopic pattern, and fragmentation spectra. This often involves comparing the data against potential synthesis byproducts or degradation products.

Data Summary and Method Comparison

The choice of analytical technique is dictated by the specific question being asked. A comprehensive purity assessment requires a combination of these methods.

Analytical Technique Primary Purpose Sensitivity Specificity Quantitation Reference Standard Requirement
Reversed-Phase HPLC Assay, Related SubstancesHighHighRelative/External StandardRequires specific analyte standard
Chiral HPLC Enantiomeric PurityHighExcellent (for enantiomers)RelativeRequires racemic or opposite enantiomer standard
Quantitative NMR (qNMR) Absolute AssayModerateHigh (Structural)AbsoluteRequires a certified internal standard (not the analyte)
LC-Mass Spectrometry Impurity IdentificationVery HighExcellent (Mass)Semi-QuantitativeNot required for identification; needed for accurate quantitation
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesHighHighExternal StandardRequires specific standards for each solvent/impurity

Visualizing the Analytical Workflow

A logical workflow ensures that all aspects of purity are systematically evaluated.

Diagram 1: General Workflow for Purity Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep Accurate Weighing of Sample and Reference Standards hplc HPLC / UPLC (Assay & Impurities) prep->hplc Analysis chiral Chiral HPLC (Enantiomeric Purity) prep->chiral Analysis qnmr qNMR (Absolute Purity) prep->qnmr Analysis lcms LC-MS (Impurity ID) prep->lcms Analysis process Peak Integration & Quantification hplc->process chiral->process qnmr->process lcms->process Identification report Generate Certificate of Analysis (CoA) process->report Final Report

Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Diagram 2: Decision Tree for Method Selection

G node_result node_result start What is the Purity Question? q1 Chemical Purity (Assay)? start->q1 q2 Enantiomeric Purity? start->q2 q3 Identity of an Unknown Peak? start->q3 q4 Absolute Purity (No Specific Std)? start->q4 q1->node_result Use HPLC/UPLC q2->node_result Use Chiral HPLC q3->node_result Use LC-MS q4->node_result Use qNMR

Caption: A decision-making guide for selecting the appropriate analytical technique.

Conclusion: An Integrated Strategy for Assured Purity

The purity assessment of (R)-3-amino-4-(3-methylphenyl)butyric acid is a rigorous, multi-step process that relies on the synergistic use of multiple analytical techniques. While HPLC is the workhorse for routine purity and assay, it must be complemented by chiral chromatography to control the critical enantiomeric purity. qNMR offers an orthogonal and absolute method for assay determination, providing a high degree of confidence and serving as an excellent tool for qualifying in-house reference standards. Finally, LC-MS provides the deep insight needed to identify and characterize any unknown impurities that may arise.

Ultimately, the reliability of all these methods hinges on the quality of the reference standards used. A well-validated analytical workflow, grounded in robust scientific principles and employing certified reference materials, is the only way to ensure that the (R)-3-amino-4-(3-methylphenyl)butyric acid produced meets the stringent quality and safety standards required for pharmaceutical use.

References

  • NHS Specialist Pharmacy Service. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(1-2), 34-40. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • van der Kuy, A., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219-9219. Retrieved from [Link]

  • Bruker. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]

  • Péter, A., et al. (1996). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Chromatography A, 728(1-2), 455-463. Retrieved from [Link]

  • Giraud, N., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules, 30(8), 1783. Retrieved from [Link]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Matarashvili, I., & Blazicek, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 108-116. Retrieved from [Link]

  • ResearchGate. (n.d.). [Separation of amino acid enantiomers by high performance liquid chromatography]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • MDPI. (2025, May 9). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • PubChemLite. (n.d.). Fmoc-(r)-3-amino-4-(3-methyl-phenyl)-butyric acid. Retrieved from [Link]

  • PubMed. (2023, February 25). Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-3-Amino-4-(3-chloro-phenyl)-butyric acid hcl. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). 4-Amino-3-phenyl-butyric acid. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. Retrieved from [Link]

  • SlideShare. (n.d.). Qualitative Tests of Amino Acids. Retrieved from [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

Sources

Safety Operating Guide

Proper Disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to the safe and compliant management of every chemical in our laboratories. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic acid, a specialized amino acid derivative. Adherence to these protocols is not merely a regulatory requirement but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.

The core principle of chemical waste management is to prevent uncontrolled release into the environment.[1] Improper disposal, such as discarding materials in the regular trash or down the drain, can lead to significant environmental contamination, regulatory fines, and health hazards.[2][3] This document synthesizes regulatory standards with practical laboratory experience to ensure your disposal practices are safe, efficient, and compliant.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory.[4][5] While a specific, publicly available SDS for (3R)-3-amino-4-(3-methylphenyl)butanoic acid is not readily found, we can infer its likely properties from structurally similar amino acid derivatives and butanoic acid compounds.

Inferred Hazard Profile:

  • Health Hazards: Similar compounds may cause skin and eye irritation.[6][7] Inhalation of the powdered form could lead to respiratory tract irritation.[6] Although acute toxicity data is not available, it is prudent to handle it as a potentially harmful substance if swallowed or in contact with skin.[6][8]

  • Physical Hazards: As a solid, it is likely stable under standard laboratory conditions.[8] However, related butanoic acid compounds can be combustible.[9]

  • Environmental Hazards: Many specialized pharmaceutical compounds are toxic to aquatic life with long-lasting effects.[1] Therefore, preventing entry into sewer systems or waterways is a critical priority.

The following table summarizes the necessary precautions based on this inferred risk profile.

Hazard ConsiderationGHS Pictogram (Anticipated)Precautionary Statement & Rationale
Acute Toxicity / Irritation हेल्थ हज़ार्डP280: Wear protective gloves, clothing, and eye protection.[6][7] Rationale: Prevents skin/eye contact and irritation.
Respiratory Irritation हेल्थ हज़ार्डP261: Avoid breathing dust. Handle in a well-ventilated area or fume hood.[10][11] Rationale: Fine powders can be easily aerosolized, posing an inhalation risk.
Environmental Hazard पर्यावरणP273: Avoid release to the environment. Rationale: Protects aquatic ecosystems from potentially harmful and long-lasting effects.[1]

Step-by-Step Disposal Protocol

The proper disposal route for (3R)-3-amino-4-(3-methylphenyl)butanoic acid depends on its form: pure (unused) chemical, contaminated labware, or solutions. The fundamental rule is that chemical waste must never be disposed of in regular trash or poured down the drain.[4][11][12]

Personal Protective Equipment (PPE) Requirement

Before initiating any disposal procedure, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Chemical-resistant nitrile gloves. Inspect gloves before use and change them immediately if contaminated.[4]

  • Body Protection: A full-coverage lab coat.[4]

Protocol 2.1: Disposal of Solid (Pure) Chemical Waste

This applies to expired, non-recyclable, or surplus (3R)-3-amino-4-(3-methylphenyl)butanoic acid powder.

  • Container Selection: Choose a sealable, leak-proof waste container that is chemically compatible with the compound. A high-density polyethylene (HDPE) container is a suitable choice.[2][13] The container must be in good condition, with no cracks or deterioration.[13]

  • Transfer: Carefully transfer the solid waste into the designated container. If possible, perform this transfer inside a chemical fume hood to minimize the risk of powder inhalation.[11] Avoid creating dust.[6][8]

  • Labeling: Immediately label the container with a "HAZARDOUS WASTE" tag.[13][14] The label must clearly state:

    • The full chemical name: "(3R)-3-amino-4-(3-methylphenyl)butanoic acid" (no formulas or abbreviations).[13]

    • The approximate quantity.

    • The date of accumulation.

  • Storage: Securely close the container.[13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] This area must be under the control of laboratory personnel and away from incompatible materials.[13][15]

Protocol 2.2: Disposal of Contaminated Materials

This includes items such as gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with the chemical.

  • Segregation: Collect all contaminated solid waste in a designated, lined container separate from regular trash.

  • Packaging: Place the contaminated items into a durable, transparent plastic bag or a designated solid waste drum.

  • Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" and list the chemical contaminant.

  • Storage: Store the sealed container in the SAA alongside other solid chemical waste, awaiting pickup by your institution's Environmental Health & Safety (EH&S) department.[4]

Protocol 2.3: Disposal of Aqueous or Solvent Solutions

Disposal of solutions containing (3R)-3-amino-4-(3-methylphenyl)butanoic acid requires careful segregation.

  • Waste Stream Identification: Determine if the solvent is halogenated or non-halogenated. These waste streams must be kept separate.

  • Container Selection: Use a designated, properly vented, and compatible liquid waste container (e.g., a safety can for flammable solvents or a glass/HDPE carboy for aqueous waste). Do not fill containers beyond 90% capacity to allow for expansion.[14]

  • Labeling: Affix a "HAZARDOUS WASTE" label. List all chemical constituents by their full name and approximate percentage.[13]

  • Storage: Keep the container tightly sealed when not in use—do not leave a funnel in the opening.[13] Store in the SAA using secondary containment, such as a spill tray, to prevent leaks.[15]

Waste Management Workflow

The following diagram outlines the decision-making process for the compliant disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic acid and associated waste.

G Disposal Decision Workflow for (3R)-3-amino-4-(3-methylphenyl)butanoic Acid start Identify Waste Material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_pure Solid (Pure) Chemical waste_type->solid_pure Pure Powder solid_contam Contaminated Labware (Gloves, Tips, etc.) waste_type->solid_contam Contaminated Solid liquid_sol Liquid Solution waste_type->liquid_sol Solution package_solid Place in a sealed, compatible container solid_pure->package_solid package_contam Collect in a designated, labeled solid waste bin solid_contam->package_contam package_liquid Pour into a segregated (non)halogenated liquid waste container (max 90% full) liquid_sol->package_liquid label_waste Label as 'HAZARDOUS WASTE' with full chemical name(s) and accumulation date package_solid->label_waste package_contam->label_waste package_liquid->label_waste store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_saa ehs_pickup Arrange for pickup by EH&S or licensed disposal vendor store_saa->ehs_pickup

Caption: Workflow for the safe disposal of (3R)-3-amino-4-(3-methylphenyl)butanoic acid.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the material to avoid making it airborne.[8]

    • Place the swept material and any contaminated cleaning items (e.g., paper towels) into a hazardous waste container.

    • Label and store the container as described in Protocol 2.1.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spill from entering drains.[8]

    • Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance that aligns with local, state, and federal regulations.[2][13]

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Waste Management in Pharma Manufacturing. (n.d.). AbbVie CMO. Retrieved from [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Retrieved from [Link]

  • Pharmaceutical. (n.d.). Matthews Environmental Solutions. Retrieved from [Link]

  • Pharmaceutical Waste. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • How to Handle Research Compounds Safely. (2025, September 5). Retrieved from [Link]

  • MSDS - Safety Data Sheet for (R)-3-(Boc-amino)-4-(2-methylphenyl)butanoic acid. (n.d.). Retrieved from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.